molecular formula C10H13NO5S B1265779 Ethyl 2-methoxy-5-sulfamoylbenzoate CAS No. 33045-53-3

Ethyl 2-methoxy-5-sulfamoylbenzoate

Cat. No.: B1265779
CAS No.: 33045-53-3
M. Wt: 259.28 g/mol
InChI Key: ZQSFLXDMGBSJKV-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-sulfamoylbenzoate is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-16-10(12)8-6-7(17(11,13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSFLXDMGBSJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186702
Record name Ethyl 5-sulphamoyl-o-anisate
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Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33045-53-3
Record name Benzoic acid, 5-(aminosulfonyl)-2-methoxy-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 5-sulphamoyl-o-anisate
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Record name Ethyl 5-sulphamoyl-o-anisate
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Record name Ethyl 5-sulphamoyl-o-anisate
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Record name ETHYL 5-SULPHAMOYL-O-ANISATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-methoxy-5-sulfamoylbenzoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, synthesis protocols, and its primary applications, with a focus on its role in the development of antipsychotic drugs.

Chemical Identity and Properties

This compound is a complex organic molecule that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1]

IUPAC Name: this compound[1][2]

CAS Number: 33045-53-3[1][2][3][4][5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₅S[1][2][3]
Molecular Weight 259.28 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point 148-151 °C[1][6]
Density (Predicted) 1.317 ± 0.06 g/cm³[6]
Boiling Point (Predicted) 446.5 ± 55.0 °C[6]
Flash Point (Predicted) 223.8 °C[6][7]
Solubility DMSO (Sparingly), Methanol (Slightly)[6]

Synthesis and Manufacturing

While specific industrial synthesis protocols for this compound are often proprietary, a general method can be inferred from the synthesis of its methyl analog, Mthis compound, which is also a crucial intermediate for antipsychotic drugs.[8][9] The traditional synthesis route starts from salicylic acid and involves multiple steps such as methylation, chlorosulfonation, amination, and esterification.[8]

Experimental Protocol: Synthesis of the Analog Mthis compound

This protocol describes a more efficient, novel synthesis method for the methyl ester, which is expected to be analogous for the ethyl ester.[8]

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)

  • Sodium aminosulfonate (0.25 mol)[8]

  • Cuprous bromide (0.0125 mol)[8]

  • Tetrahydrofuran (300 g)[8]

  • Activated carbon (2 g)[8]

Procedure:

  • A 1000ml reaction flask equipped with a reflux apparatus is charged with 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate.[8]

  • 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate are added to the mixture.[8]

  • The reaction mixture is heated to 65°C and maintained at this temperature for 12 hours.[8]

  • After the reaction period, 2g of activated carbon is added to the solution, and the mixture is filtered while hot.[8]

  • The filtrate is then concentrated under reduced pressure to yield a dry, white crystalline powder of Mthis compound.[8]

Results:

  • Yield: 94.5%[8]

  • Purity (by HPLC): 99.51%[8]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis process.

G Synthesis Workflow for Mthis compound Reactants Methyl 2-methoxy-5-chlorobenzoate Sodium aminosulfonate Cuprous bromide (catalyst) Tetrahydrofuran (solvent) Reaction Reaction at 65°C for 12 hours Reactants->Reaction Purification Addition of Activated Carbon Hot Filtration Reaction->Purification Isolation Concentration under Reduced Pressure Purification->Isolation Product Mthis compound (White Crystalline Powder) Isolation->Product G Role in Sulpiride Synthesis and Action cluster_synthesis Chemical Synthesis cluster_pharmacology Pharmacological Action Intermediate This compound Sulpiride Sulpiride Intermediate->Sulpiride Reactant (S)-1-ethyl-2-aminomethylpyrrolidine Reactant->Sulpiride Blockade Antagonism/Blockade Sulpiride->Blockade Acts on D2_Receptor Dopamine D2 Receptor D2_Receptor->Blockade Effect Antipsychotic Effect (Treatment of Schizophrenia, Depression) Blockade->Effect G HPLC Analytical Workflow Sample Synthesized Product (0.01g) Dilution Dilute to 25ml with Mobile Phase Sample->Dilution Injection Inject 5µl Dilution->Injection HPLC HPLC System (240nm, 1.0ml/min) Analysis Data Acquisition and Analysis HPLC->Analysis Injection->HPLC Result Purity Assessment (e.g., 99.51%) Analysis->Result

References

"Ethyl 2-methoxy-5-sulfamoylbenzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate, primarily recognized for its role in the synthesis of the atypical antipsychotic drug, sulpiride. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance within the context of dopamine receptor signaling. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aromatic ester. Its chemical structure consists of a benzoate ring with a methoxy group at the 2-position, a sulfamoyl group at the 5-position, and an ethyl ester functional group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
Synonyms Ethyl 2-methoxy-5-sulfonamidobenzoate, Ethyl 5-(aminosulfonyl)-2-methoxybenzoate, Sulpiride Impurity C[2][3]
CAS Number 33045-53-3[1][3]
Molecular Formula C₁₀H₁₃NO₅S[1][3]
Molecular Weight 259.28 g/mol [1][3]
InChI Key ZQSFLXDMGBSJKV-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid[1]
Melting Point 148-151 °C[1]
Boiling Point 446.5 °C at 760 mmHg[3]
Density 1.317 g/cm³[3]
Solubility Soluble in water. Sparingly soluble in DMSO and slightly soluble in Methanol.[4]
Flash Point 223.8 °C[3]

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of 2-methoxy-5-sulfamoylbenzoic acid with ethanol. A general workflow for this process is outlined below.

Synthesis_Workflow General Synthesis Workflow Start Starting Material: 2-methoxy-5-sulfamoylbenzoic acid Esterification Esterification: Ethanol, Acid Catalyst (e.g., H₂SO₄) Reflux Start->Esterification Workup Aqueous Work-up: Neutralization, Extraction Esterification->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Dopamine_Signaling Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Sulpiride Sulpiride (via this compound) Sulpiride->D2R Antagonizes G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

An In-depth Technical Guide on Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental physicochemical properties of Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

The core molecular attributes of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₃NO₅S[1][2][3][4]
Molecular Weight 259.28 g/mol [1][2][4]
CAS Number 33045-53-3[1][2][3][4]

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

Figure 1. Molecular Properties of this compound A This compound B Molecular Formula C10H13NO5S A->B has C Molecular Weight 259.28 g/mol A->C has

Caption: Molecular Properties of this compound

References

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of Ethyl 2-methoxy-5-sulfamoylbenzoate. It also includes a detailed experimental protocol for its synthesis and standard methods for physical characterization.

Physicochemical Data

This compound is a white to off-white solid chemical compound.[1] It is primarily recognized as a key intermediate in the synthesis of the antipsychotic drug Sulpiride.[1][2]

The key physical properties are summarized in the table below for quick reference.

PropertyValueConditions
Melting Point 148 - 151 °CNot specified
Boiling Point 446.5 °Cat 760 mmHg
Predicted Boiling Point 446.5 ± 55.0 °CNot specified
Density 1.317 g/cm³Not specified
Flash Point 223.8 °CNot specified

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-methoxy-5-chlorobenzoic acid ethyl ester with sodium aminosulfonate.[1][2]

Materials:

  • 2-methoxy-5-chlorobenzoic acid ethyl ester

  • Sodium aminosulfonate

  • Cuprous bromide (catalyst)[1][2]

  • Tetrahydrofuran (solvent)[1][2]

  • Activated carbon[1][2]

  • Reaction flask (e.g., 1000ml) with reflux apparatus[2]

  • Heating and stirring equipment

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 0.25 mol of 2-methoxy-5-chlorobenzoate.[2]

  • Add 1.8g (0.0125mol) of cuprous bromide and 25.7g (0.25mol) of sodium aminosulfonate to the mixture.[2]

  • Raise the temperature to 65°C and maintain this temperature for 12 hours with continuous stirring.[2]

  • After the reaction is complete, add 2g of activated carbon to the reaction mixture for decoloration and filter while hot.[1][2]

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[1][2]

  • The resulting white crystalline powder is dried under a vacuum at 60°C.[2]

2.2. Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Gallenkamp, Thiele tube, or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Thermometer

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is expected to be between 148 and 151 °C.[1][2]

2.3. Determination of Boiling Point

Due to the high boiling point of this compound (446.5 °C), distillation under reduced pressure (vacuum distillation) is typically required to prevent decomposition. The boiling point at atmospheric pressure is often an extrapolated or predicted value.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum pump and manometer

Procedure:

  • The sample is placed in the distillation flask with boiling chips.

  • The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

  • The system is evacuated to a specific, stable pressure.

  • The sample is heated gently. The temperature and pressure are closely monitored.

  • The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, with the condensate dripping into the receiver. This temperature is recorded along with the corresponding pressure.

  • A nomograph can be used to convert the boiling point at a reduced pressure to the normal boiling point at atmospheric pressure (760 mmHg).

Workflow and Pathway Visualizations

The following diagram illustrates the synthesis workflow for this compound.

Synthesis_Workflow Synthesis of this compound Start Starting Materials: - 2-methoxy-5-chlorobenzoate - Sodium aminosulfonate - Tetrahydrofuran (Solvent) - Cuprous Bromide (Catalyst) Reaction Reaction Step: - Combine materials in flask - Heat to 65°C - Maintain for 12 hours Start->Reaction Mixing Decoloration Decoloration & Filtration: - Add activated carbon - Filter while hot to remove by-products Reaction->Decoloration Post-reaction Concentration Concentration: - Concentrate filtrate under  reduced pressure Decoloration->Concentration Purification Drying Drying: - Dry under vacuum at 60°C Concentration->Drying Isolation Product Final Product: This compound (White crystalline powder) Drying->Product Finalization

Caption: Synthesis workflow for this compound.

References

Navigating the Solubility Landscape of Ethyl 2-methoxy-5-sulfamoylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

This compound (CAS No. 33045-53-3) is a white to off-white crystalline solid. While quantitative solubility data for this specific compound remains limited in publicly accessible literature, qualitative assessments indicate its solubility in water. This guide provides a framework for determining its quantitative solubility in various organic solvents, leveraging established methodologies for pharmaceutical compounds.

Data Presentation: Solubility Profile

Due to the absence of specific quantitative solubility values for this compound in peer-reviewed literature, the following table summarizes the available qualitative data. A placeholder column is included for researchers to populate with their own experimentally determined quantitative data.

SolventQualitative SolubilityQuantitative Solubility (User-Determined)Temperature (°C)
WaterSoluble[1]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble
MethanolSlightly Soluble
EthanolData not available
AcetoneData not available
AcetonitrileData not available
DichloromethaneData not available

For reference, the structurally similar compound, benzamide, exhibits the following solubility order in a range of organic solvents: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water[2][3]. This information may serve as a preliminary guide for solvent selection in experimental studies.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol is adapted from general guidelines provided by the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA) for pharmaceutical compounds[4][5][6][7][8].

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical technique.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

3. Data Analysis and Reporting:

  • The solubility should be reported in units such as mg/mL or mol/L.

  • The temperature at which the solubility was determined must be specified.

  • The analytical method used for quantification should be described.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature B->C D Monitor concentration over time C->D E Sedimentation / Centrifugation D->E F Filtration of supernatant E->F H Analyze samples and standards (e.g., HPLC) F->H G Prepare standard solutions G->H I Determine concentration from calibration curve H->I J J I->J Report solubility (mg/mL or mol/L) at specified temperature

Workflow for Experimental Solubility Determination.

Logical_Relationship substance This compound method Shake-Flask Method substance->method solvent Solvent System (e.g., Water, Organic Solvents) solvent->method conditions Experimental Conditions (Temperature, Agitation, Time) conditions->method solubility Equilibrium Solubility analysis Quantitative Analysis (e.g., HPLC) method->analysis Saturated Solution analysis->solubility

References

Spectral Analysis of Ethyl 2-methoxy-5-sulfamoylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate and known impurity in the synthesis of the antipsychotic drug Sulpiride. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and quality control of related pharmaceutical compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₃NO₅S and a molecular weight of 259.28 g/mol , is a significant compound in pharmaceutical development, particularly in the manufacturing of Sulpiride.[1] It is also recognized as "Sulpiride impurity C" in the European Pharmacopoeia.[2][3][4][5] Accurate spectral analysis is crucial for its identification, purity assessment, and to ensure the quality of the final active pharmaceutical ingredient (API). This guide presents a summary of its expected spectral characteristics.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. This data is based on the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.2d1HAr-H
~7.8dd1HAr-H
~7.1d1HAr-H
~4.8s (broad)2H-SO₂NH₂
4.41q2H-OCH₂CH₃
3.95s3H-OCH₃
1.40t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon Type
~165C=O (ester)
~158Ar-C-O
~135Ar-C
~130Ar-C
~125Ar-C-S
~120Ar-C
~115Ar-C
~62-OCH₂CH₃
~57-OCH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3350 - 3250MediumN-HSymmetric & Asymmetric Stretching
3100 - 3000MediumC-H (Aromatic)Stretching
2980 - 2850MediumC-H (Aliphatic)Stretching
~1720StrongC=O (Ester)Stretching
~1600, ~1480MediumC=C (Aromatic)Stretching
~1340, ~1160StrongS=O (Sulfonamide)Asymmetric & Symmetric Stretching
~1250StrongC-O (Ester)Stretching
~1080MediumC-O (Aryl ether)Stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
259[M]⁺ (Molecular Ion)
214[M - OCH₂CH₃]⁺
180[M - SO₂NH₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Spectroscopy:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

    • Proton decoupling: Applied during acquisition.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution as necessary for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships between the spectroscopic techniques and the derived structural information.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution for NMR & MS Pellet KBr Pellet Preparation Sample->Pellet for IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the acquisition and analysis of spectral data.

Logical_Relationships cluster_technique Spectroscopic Technique cluster_info Derived Structural Information NMR NMR (¹H, ¹³C) Connectivity Proton & Carbon Environment Connectivity (J-coupling) NMR->Connectivity IR IR FunctionalGroups Functional Groups (C=O, N-H, S=O) IR->FunctionalGroups MS MS MolecularWeight Molecular Weight Elemental Composition MS->MolecularWeight

Caption: Logical relationships between spectroscopic techniques and derived information.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation pathways of Ethyl 2-methoxy-5-sulfamoylbenzoate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry of its functional groups (sulfonamide, ester, and ether), data from analogous compounds, and established principles of forced degradation studies as outlined by regulatory bodies like the International Council for Harmonisation (ICH).

Introduction

This compound is a molecule of interest in pharmaceutical development. Understanding its thermal stability and degradation profile is crucial for ensuring drug substance and product quality, safety, and efficacy. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule, and helping to develop stability-indicating analytical methods.[1][2] This guide outlines the potential thermal degradation pathways of this compound and provides a framework for its systematic investigation.

Physicochemical Properties and Analog Data

PropertyMthis compoundThis compound
Melting Point (°C) 175 - 177Data not available
Decomposition Temperature (°C) Data not availableData not available
Thermogravimetric Analysis (TGA) Data not availableData not available
Differential Scanning Calorimetry (DSC) Data not availableData not available

Data for Mthis compound is sourced from commercially available safety data sheets.

Potential Thermal Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated under thermal stress. The primary sites susceptible to degradation are the ethyl ester and the sulfonamide moieties.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield 2-methoxy-5-sulfamoylbenzoic acid and ethanol. This reaction is often catalyzed by the presence of moisture and can be accelerated at elevated temperatures.[3][4][5][6][7]

  • Sulfonamide Bond Cleavage: The carbon-sulfur bond in the sulfonamide group can undergo cleavage under thermal stress, potentially leading to the formation of various degradation products. For some sulfonamides, the cleavage of the aniline-sulfone bond is a known degradation route.[8]

  • Ether Cleavage: The methoxy group attached to the benzene ring could also be susceptible to cleavage at higher temperatures, though this is generally less likely than ester or sulfonamide degradation under typical forced degradation conditions.

  • Decarboxylation: Following ester hydrolysis, the resulting carboxylic acid could undergo decarboxylation at elevated temperatures.

  • Further Reactions: The initial degradation products can undergo further reactions, leading to a complex mixture of impurities.

Below is a DOT language script illustrating a potential primary degradation pathway.

G This compound This compound Thermal Stress Thermal Stress This compound->Thermal Stress 2-methoxy-5-sulfamoylbenzoic acid 2-methoxy-5-sulfamoylbenzoic acid Thermal Stress->2-methoxy-5-sulfamoylbenzoic acid Ester Hydrolysis Ethanol Ethanol Thermal Stress->Ethanol Ester Hydrolysis Sulfonamide Cleavage Products Sulfonamide Cleavage Products Thermal Stress->Sulfonamide Cleavage Products C-S Bond Cleavage

Caption: Potential primary thermal degradation pathways of this compound.

Proposed Experimental Protocols for Thermal Stability Assessment

A systematic approach to evaluating the thermal stability of this compound should involve a combination of thermo-analytical techniques and stress testing under various conditions.

Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Record the weight loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the weight loss curve.

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as polymorphic transitions or decomposition.

Methodology:

  • Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

  • Hermetically seal the pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event.

Objective: To identify potential degradation products under thermal stress and to develop a stability-indicating analytical method.

Methodology:

  • Solid State Stressing:

    • Place a known amount of this compound in a controlled temperature and humidity chamber.

    • Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).

    • At each time point, withdraw a sample and analyze for degradation using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Solution State Stressing:

    • Prepare solutions of this compound in relevant solvents (e.g., water, buffers at different pH values, organic solvents).

    • Expose the solutions to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Analyze the samples at various time intervals to monitor the formation of degradants.

The following DOT script outlines a general workflow for a forced degradation study.

G cluster_stress Stress Conditions Thermal Thermal Analytical Method Development Analytical Method Development Thermal->Analytical Method Development Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->Analytical Method Development Oxidative Oxidative Oxidative->Analytical Method Development Photolytic Photolytic Photolytic->Analytical Method Development Drug Substance Drug Substance Drug Substance->Thermal Drug Substance->Hydrolytic (Acid/Base) Drug Substance->Oxidative Drug Substance->Photolytic Degradation Product Identification Degradation Product Identification Analytical Method Development->Degradation Product Identification Stability Indicating Method Stability Indicating Method Degradation Product Identification->Stability Indicating Method

Caption: General workflow for a forced degradation study.

Analytical Techniques for Degradation Product Characterization

A combination of analytical techniques is essential for the separation, identification, and quantification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For the separation and quantification of the parent drug and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups during degradation.

Conclusion

While specific experimental data for this compound is not currently available, a thorough understanding of its chemical structure allows for the prediction of potential degradation pathways. A systematic investigation using the experimental protocols outlined in this guide will enable researchers to establish a comprehensive thermal stability and degradation profile. This information is critical for the development of a stable and safe pharmaceutical product. It is recommended that forced degradation studies be initiated early in the drug development process to inform formulation and packaging decisions.[1]

References

The Versatile Building Block: A Technical Guide to Ethyl 2-methoxy-5-sulfamoylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the pharmaceutical industry. This document provides detailed experimental protocols, comparative data, and workflow visualizations to support researchers and professionals in organic synthesis and drug development.

Introduction

This compound, with the CAS number 33045-53-3, is a substituted aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2][3] Its molecular structure, featuring a methoxy group, an ethyl ester, and a sulfamoyl group, provides a versatile scaffold for the construction of more complex molecules. Most notably, it is a primary precursor in the industrial synthesis of the antipsychotic drug Sulpiride. This guide will delve into the synthetic routes to obtain this intermediate and its subsequent application in the preparation of Sulpiride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 33045-53-3[2][3]
Molecular Formula C₁₀H₁₃NO₅S[1][3]
Molecular Weight 259.28 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 148-151 °C[1]
Boiling Point 446.5 °C at 760 mmHg[3]
Density 1.317 g/cm³[3]
Flash Point 223.8 °C[3]

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound and its methyl analog, which can be adapted for the ethyl ester. The traditional route begins with salicylic acid, while a more modern approach utilizes a pre-functionalized aromatic ring.

Traditional Synthesis Route (via Salicylic Acid)

The classical synthesis is a multi-step process that starts from readily available salicylic acid. This pathway involves:

  • Methylation of the phenolic hydroxyl group.

  • Chlorosulfonation of the aromatic ring.

  • Amination of the sulfonyl chloride.

  • Esterification of the carboxylic acid.

While this method is well-established, it is often characterized by long reaction sequences and the generation of significant chemical waste.

Modern Synthesis Route (via 2-methoxy-5-chlorobenzoate)

A more recent and efficient approach involves the direct sulfamoylation of a substituted benzoate. This method offers a shorter reaction sequence and is generally more environmentally benign.

G cluster_0 Traditional Synthesis Route cluster_1 Modern Synthesis Route Salicylic Acid Salicylic Acid Methylation Methylation Salicylic Acid->Methylation Multi-step Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation Multi-step Amination Amination Chlorosulfonation->Amination Multi-step Esterification Esterification Amination->Esterification Multi-step Product_T This compound Esterification->Product_T Multi-step Ethyl 2-methoxy-5-chlorobenzoate Ethyl 2-methoxy-5-chlorobenzoate Sulfamoylation Sulfamoylation Ethyl 2-methoxy-5-chlorobenzoate->Sulfamoylation Product_M This compound Sulfamoylation->Product_M

Diagram 1: Comparative Synthesis Routes
Experimental Protocol: Modern Synthesis

Objective: To synthesize this compound from Ethyl 2-methoxy-5-chlorobenzoate.

Materials:

  • Ethyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfonate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Activated carbon

Procedure:

  • In a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran, 0.25 mol of Ethyl 2-methoxy-5-chlorobenzoate, 1.8 g (0.0125 mol) of cuprous bromide, and 25.7 g (0.25 mol) of sodium aminosulfonate.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 12 hours.

  • After the reaction is complete, add 2 g of activated carbon to the solution and filter while hot.

  • Concentrate the filtrate under reduced pressure to dryness.

  • Dry the resulting solid under vacuum at 60 °C to yield the final product.

Expected Yield: 94.5% Purity (by HPLC): 99.51%

Application in the Synthesis of Sulpiride

This compound is a pivotal intermediate in the synthesis of Sulpiride, an antipsychotic medication. The reaction involves the amidation of the ethyl ester with (S)-1-ethyl-2-aminomethylpyrrolidine.

G Start This compound Reaction Amidation Reaction (Heating, optional solvent) Start->Reaction Amine (S)-1-ethyl-2-aminomethylpyrrolidine Amine->Reaction Workup Ethanol Treatment & Crystallization Reaction->Workup Product Sulpiride Workup->Product

Diagram 2: Synthesis of Sulpiride Workflow
Experimental Protocols for Sulpiride Synthesis

Several variations of the amidation reaction have been reported, with differences in solvent, temperature, and reaction time. A summary of these conditions and their outcomes is provided in the table below.

ProtocolAmineSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 (S)-1-ethyl-2-aminomethyl pyrrolidineIsopropanol803690.399.1
2 1-ethyl-2-aminomethyl pyrrolidineGlycerol110-120488.599.5
3 (S)-1-ethyl-2-aminomethyl pyrrolidineDimethylformamide1106-987.199.4
4 (S)-1-ethyl-2-aminomethylpyrrolidineNone90-100593.899.2
Detailed Experimental Protocol (Protocol 1)

Objective: To synthesize Sulpiride from this compound.

Materials:

  • This compound (25.9 g)

  • (S)-1-ethyl-2-aminomethyl pyrrolidine (15 g)

  • Isopropanol (20 g)

  • Ethanol

Procedure:

  • Combine this compound, (S)-1-ethyl-2-aminomethyl pyrrolidine, and isopropanol in a reaction vessel.

  • Heat the mixture at 80 °C for 36 hours.

  • After the reaction is complete, add 10 g of ethanol and reflux for 10 minutes with stirring.

  • Cool the mixture to 5 °C and stir for 1 hour.

  • Filter the resulting solid, wash with ethanol, and dry at 65 °C.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: Protons of the ethyl group (triplet and quartet), a singlet for the methoxy group, and distinct signals for the aromatic protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the sulfonamide, C=O stretching of the ester, S=O stretching of the sulfonamide, and C-O stretching of the ether and ester.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of the antipsychotic drug Sulpiride. The modern synthetic route offers a more efficient and environmentally friendly alternative to the traditional multi-step process. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the efficient synthesis and application of this important intermediate.

References

Potential Biological Activities of Ethyl 2-methoxy-5-sulfamoylbenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of the antipsychotic drug sulpiride.[1][2][3] While the biological activities of this specific ester have not been extensively studied, its core structure, a substituted benzenesulfonamide, is a well-established pharmacophore present in a wide array of therapeutic agents.[4][5][6][7] The sulfonamide functional group is a versatile scaffold known to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[4][6][7][8][9] This technical guide explores the potential biological activities of derivatives of this compound by examining the established activities of structurally related sulfonamides. This document is intended to serve as a resource for researchers and drug development professionals interested in designing and synthesizing novel therapeutic agents based on this scaffold.

Potential Therapeutic Targets and Biological Activities

Derivatives of this compound are promising candidates for development as inhibitors of several key enzymes and as agents with potential anticancer, anti-inflammatory, and antimicrobial properties.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] Inhibition of specific CA isoforms has therapeutic applications in various conditions.

  • Anticancer Activity: Carbonic anhydrase IX (CA IX) is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[11][12] Selective inhibitors of CA IX are therefore being investigated as anticancer agents.[7][13]

  • Anti-glaucoma Activity: Inhibition of carbonic anhydrase II (CA II) in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[14]

Table 1: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

CompoundTarget IsoformIC50 (nM)Reference
AcetazolamideCA IX63[13]
AcetazolamideCA XII92[13]
Benzenesulfonamide Derivative 17eCA IX25[13]
Benzenesulfonamide Derivative 17fCA IX38[13]
Benzenesulfonamide Derivative 17gCA IX52[13]
Benzenesulfonamide Derivative 17hCA IX41[13]
Benzenesulfonamide Derivative 17eCA XII31[13]
Benzenesulfonamide Derivative 17fCA XII45[13]
Benzenesulfonamide Derivative 17gCA XII80[13]
Benzenesulfonamide Derivative 17hCA XII66[13]
Tetrafluorobenzenesulfonamide 4ahCA IX1.5[15]
Tetrafluorobenzenesulfonamide 5ahCA IX2.2[15]
Tetrafluorobenzenesulfonamide 4ahCA XII0.8[15]
Tetrafluorobenzenesulfonamide 5ahCA XII1.1[15]
Schiff Base Derivative 14hCA IX15.3[14]
Schiff Base Derivative 14hCA XII8.3[14]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity

Certain sulfonamide derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade and pain signaling.[6] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[16][17] The anti-inflammatory properties of sulfonamides may also be attributed to their ability to reduce the bioavailability of neutrophil-derived hypochlorous acid.[18]

Table 2: COX-2 Inhibitory Activity of Sulfonamide Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib0.05294[3]
Pyrazole Sulfonamide Derivative0.01344.56[8]
Pyrazole-based Derivative0.28172.32[8]
Diaryl-based Pyrazole Derivative 15a0.09854.847[8]
1,3,4-Oxadiazole Derivative ODZ20.48132.83[19]
Benzenesulfonamide-Triazole Conjugate 6b0.04329[3]
Benzenesulfonamide-Triazole Conjugate 6j0.04312[3]
Quinazolinone Derivative 1c- (47.1% inhibition at 20 µM)-[20]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index indicates the preference for inhibiting COX-2 over COX-1.

Anticancer Activity

Beyond carbonic anhydrase inhibition, sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[10] Their cytotoxic effects have been evaluated against a range of human cancer cell lines.

Table 3: Cytotoxic Activity of Sulfonamide Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Sulfonamide DerivativeMDA-MB-468Breast Cancer< 30[10]
Sulfonamide DerivativeMCF-7Breast Cancer< 128[10]
Sulfonamide DerivativeHeLaCervical Cancer< 360[10]
Thiazol-4-one-benzenesulfonamide 4eMDA-MB-231Breast Cancer3.58[7]
Thiazol-4-one-benzenesulfonamide 4eMCF-7Breast Cancer4.58[7]
Pyrazole-based DerivativeVarious-2.34 - 16.43[8]
Quinoline-8-sulfonamide Derivative 9aC32Amelanotic Melanoma520[21]
Sulfonamide Derivative 8bHeLaCervical Cancer4.62[16]
Sulfonamide Derivative 8bMCF-7Breast Cancer7.21[16]
Sulfonamide Derivative 8bMDA-MB-231Breast Cancer5.89[16]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and function by competitively inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4][5] This bacteriostatic action prevents bacterial growth and proliferation.[7]

Table 4: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)S. aureus32 - 512[22]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)S. aureus32 - 512[22]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III)S. aureus32 - 512[22]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c)Gram-negative & Gram-positive bacteriaNot specified, but potent[23]
Isopropyl substituted derivativeS. aureus3.9[24]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.[20][21] Some sulfonamide derivatives have been shown to inhibit tyrosinase activity.

Table 5: Tyrosinase Inhibitory Activity of Sulfonamide Derivatives

CompoundIC50 (mM)Reference
Sulfonamide Chalcone 5c0.43[12]
Sulfonamide Chalcone 5b0.80[12]
Sulfonamide Chalcone 5f0.75[12]
Sulfonamide Chalcone 5g0.59[12]
Sulfonamide Chalcone 5h0.78[12]
Kojic Acid (Standard)0.60[12]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.[25]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay in 96-well Plate:

    • Add assay buffer to the wells.

    • Add the test compound dilutions or DMSO (for the control) to the respective wells.

    • Add the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[26]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX assay buffer

  • COX probe

  • COX cofactor

  • Arachidonic acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the COX enzymes and prepare working solutions as per the manufacturer's instructions.

    • Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay in 96-well Plate:

    • Add the test compound dilutions or solvent (for controls) to the appropriate wells.

    • Add the reaction mix to all wells.

    • Add the COX enzyme solution to the wells.

    • Pre-incubate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[26]

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at different concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity (Broth Microdilution for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[5][6][18]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension in MHB (e.g., to 0.5 McFarland standard).

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation:

    • Inoculate each well with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.[1]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compounds and a known tyrosinase inhibitor (e.g., Kojic acid) as a positive control

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive control.

  • Assay in 96-well Plate:

    • Add phosphate buffer, test compound dilution, and tyrosinase solution to the wells.

    • Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals.[1]

  • Data Analysis:

    • Calculate the rate of dopachrome formation.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis start This compound synthesis Derivatization (e.g., N-substitution) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification ca_inhibition Carbonic Anhydrase Inhibition Assay purification->ca_inhibition cox_inhibition COX Inhibition Assay purification->cox_inhibition anticancer Anticancer Assay (MTT) purification->anticancer antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial tyrosinase Tyrosinase Inhibition Assay purification->tyrosinase ic50 IC50 Determination ca_inhibition->ic50 cox_inhibition->ic50 anticancer->ic50 mic MIC Determination antimicrobial->mic tyrosinase->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General workflow for the synthesis and biological evaluation of derivatives.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_txa2 Prostaglandins, Thromboxane A2 (Housekeeping functions) cox1->prostaglandins_txa2 prostaglandins_inflammation Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_inflammation sulfonamide Sulfonamide Derivative (Selective COX-2 Inhibitor) sulfonamide->cox2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by sulfonamide derivatives.

carbonic_anhydrase_inhibition ca_ix Carbonic Anhydrase IX (Tumor Cell Surface) hco3 HCO3- + H+ ca_ix->hco3 co2 CO2 + H2O co2->ca_ix Catalysis acidification Extracellular Acidification hco3->acidification tumor_growth Tumor Growth & Metastasis acidification->tumor_growth sulfonamide Sulfonamide Derivative (CA IX Inhibitor) sulfonamide->ca_ix Inhibition

Caption: Inhibition of tumor-associated carbonic anhydrase IX.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the well-established biological activities of the sulfonamide functional group, medicinal chemists can design and synthesize derivatives with potent and selective activities against a range of targets. This guide provides a foundation for such endeavors by summarizing the potential biological activities, providing quantitative data from related compounds, and detailing the experimental protocols necessary for their evaluation. Further research into the synthesis and biological screening of derivatives of this compound is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-methoxy-5-sulfamoylbenzoate as Sulpiride Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulpiride, a substituted benzamide, is an atypical antipsychotic agent primarily used in the treatment of schizophrenia. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety, efficacy, and quality. Ethyl 2-methoxy-5-sulfamoylbenzoate, designated as Sulpiride Impurity C in the European Pharmacopoeia, is a known process impurity and a potential degradation product of sulpiride. This technical guide provides a comprehensive overview of Sulpiride Impurity C, including its synthesis, analytical detection, potential toxicological implications, and its role in the quality control of sulpiride.

Physicochemical Properties and Identification

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (Sulpiride Impurity C)

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms Sulpiride Impurity C[1]
CAS Number 33045-53-3[1]
Molecular Formula C10H13NO5S[1]
Molecular Weight 259.28 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point 148-151 °C[2]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[2]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from Methyl Ester Synthesis)

This procedure is adapted from the synthesis of Mthis compound.[3]

Materials:

  • 2-methoxy-5-chlorosulfonylbenzoic acid

  • Ethanol

  • Ammonia solution (25%)

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: In a round-bottom flask, dissolve 2-methoxy-5-chlorosulfonylbenzoic acid in an excess of ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-methoxy-5-chlorosulfonylbenzoate.

  • Amination: Dissolve the crude ethyl 2-methoxy-5-chlorosulfonylbenzoate in a suitable organic solvent (e.g., dichloromethane). Cool the solution in an ice bath and slowly add an excess of concentrated ammonia solution with vigorous stirring.

  • Isolation and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_esterification Esterification cluster_amination Amination cluster_purification Purification A 2-methoxy-5-chlorosulfonylbenzoic acid C Reflux A->C B Ethanol B->C D Ethyl 2-methoxy-5-chlorosulfonylbenzoate (crude) C->D F Reaction D->F E Ammonia Solution E->F G This compound (crude) F->G H Recrystallization G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Detection and Quantification

The control of Sulpiride Impurity C in the final drug product is essential. The European Pharmacopoeia outlines methods for the analysis of sulpiride and its impurities.[4] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for the separation and quantification of sulpiride and its related substances, including Impurity C.

Experimental Protocol: HPLC Method for Sulpiride and its Impurities

This protocol is based on the principles of reversed-phase HPLC as described in the European Pharmacopoeia for sulpiride analysis.[4]

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile. The exact gradient program should be optimized to achieve adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sulpiride drug substance or a crushed tablet powder in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the concentration of the standard.

HPLC_Analysis_Workflow A Sample Preparation (Sulpiride Drug Substance/Product) C HPLC System A->C B Standard Preparation (Impurity C Reference Standard) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (240 nm) D->E F Data Acquisition & Processing E->F G Quantification of Impurity C F->G

Caption: Workflow for the HPLC analysis of Sulpiride Impurity C.

Regulatory Limits and Toxicological Considerations

The European Pharmacopoeia specifies limits for impurities in sulpiride. While a specific limit for Impurity C is not individually listed in the available documentation, it falls under the category of "specified impurities." For specified impurities, a general limit is often applied, which is typically not more than 0.10% to 0.5% for an individual impurity, with a total impurity limit also being defined.[5] The exact limit should be confirmed with the most recent version of the relevant pharmacopeia.

Toxicological Profile
  • Benzamides: Some benzamide derivatives have been associated with renal and hepatic toxicity in animal studies.[6][7]

  • Sulfonamides: Aromatic sulfonamides have been studied for their potential genotoxicity, with some compounds showing mutagenic effects in Ames tests.[8]

Given the lack of specific data, and as a matter of good practice, the concentration of this compound in sulpiride should be controlled to the lowest reasonably achievable level.

Impact on Drug Product Stability and Efficacy

The presence of impurities can have a significant impact on the stability and efficacy of a drug product. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.[9][10] While specific studies on the impact of this compound on sulpiride's stability are not extensively reported, general principles suggest that impurities can:

  • Act as catalysts for the degradation of the active pharmaceutical ingredient (API).

  • Interact with excipients, leading to the formation of new impurities.

  • Potentially alter the dissolution profile and bioavailability of the drug product.

Therefore, controlling the level of Impurity C is important for ensuring the consistent quality and performance of sulpiride formulations throughout their shelf life.

Signaling Pathway of Sulpiride

Sulpiride primarily exerts its antipsychotic effects by acting as a selective antagonist of dopamine D2 and D3 receptors in the brain.[11] The blockade of these receptors, particularly in the mesolimbic pathway, is thought to be responsible for its therapeutic effects in schizophrenia. Dopamine D2 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] By blocking these receptors, sulpiride can modulate downstream signaling cascades.

Sulpiride_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Sulpiride Sulpiride (Impurity C is structurally related) Sulpiride->D2_Receptor Blocks G_Protein Gi Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of Sulpiride at the Dopamine D2 receptor.

Conclusion

This compound (Sulpiride Impurity C) is a critical quality attribute for sulpiride drug substance and product. Its control is mandated by pharmacopeial standards to ensure the safety and efficacy of the medication. This technical guide has provided an in-depth overview of its synthesis, analytical control, potential toxicological concerns, and its relationship to the mechanism of action of sulpiride. Continuous monitoring and control of this impurity are paramount in the pharmaceutical manufacturing of sulpiride. Further research into the specific toxicological profile of Sulpiride Impurity C would be beneficial for a more comprehensive risk assessment.

References

Methodological & Application

Synthesis of Sulpiride from Ethyl 2-Methoxy-5-Sulfamoylbenzoate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols and quantitative data for the synthesis of Sulpiride, an atypical antipsychotic agent, starting from Ethyl 2-methoxy-5-sulfamoylbenzoate. Sulpiride is a substituted benzamide derivative that acts as a selective dopamine D2/D3 receptor antagonist and is utilized in the treatment of schizophrenia and depression.[1][2] The synthesis primarily involves the amidation of this compound with (S)-1-ethyl-2-aminomethylpyrrolidine. This document outlines various reaction conditions, including solvent selection, temperature, and the use of catalysts, to achieve high yields and purity. The presented data and protocols are intended to guide researchers and professionals in drug development in the efficient synthesis of Sulpiride.

Introduction

Sulpiride, chemically known as N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide, is a crucial pharmaceutical compound.[3] The synthesis route starting from this compound or its methyl ester analog is a common and efficient method for its preparation.[4][5][6][7] This key reaction is an amidation where the ester group of the benzoate reacts with the primary amine of (S)-1-ethyl-2-aminomethylpyrrolidine to form the corresponding amide, Sulpiride. This document details several protocols derived from the scientific literature and patents, providing a comparative overview of different synthetic strategies.

Synthetic Pathway

The core reaction for the synthesis of Sulpiride from this compound is depicted below. The reaction can also be carried out using the methyl ester analog, Mthis compound, under similar conditions.[4][5][7]

Synthesis_Pathway reactant1 Ethyl 2-methoxy- 5-sulfamoylbenzoate product Sulpiride reactant1->product Amidation reactant2 (S)-1-ethyl-2- aminomethylpyrrolidine reactant2->product

Caption: General synthetic pathway for Sulpiride.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of Sulpiride. Several variations in reaction conditions have been reported, leading to different yields and purities.

Protocol 1: Glycerol as Solvent

This protocol utilizes glycerol as a high-boiling solvent, facilitating the reaction at elevated temperatures.

Materials:

  • This compound (or Mthis compound)

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Glycerol

  • Ethanol

  • Deionized water

Procedure:

  • In a reaction vessel, combine this compound and (S)-1-ethyl-2-aminomethylpyrrolidine in the specified molar ratio (see Table 1).[6]

  • Add glycerol to the mixture.[6]

  • Heat the reaction mixture to 90-110°C under an inert atmosphere (e.g., nitrogen) and maintain for 4-10 hours with stirring.[4][5][6]

  • After the reaction is complete, cool the mixture to 80°C and add ethanol.[6][7]

  • Reflux the mixture for a short period (e.g., 10 minutes), then cool to 0-5°C and stir for 1-2 hours to precipitate the product.[5][6][7]

  • Filter the crude Sulpiride product, wash with cold ethanol, and dry under vacuum at 65°C.[6][7]

Protocol 2: Ethylene Glycol as Solvent with Catalyst

This protocol employs ethylene glycol as a solvent and introduces a solid base catalyst to potentially improve reaction efficiency.

Materials:

  • Mthis compound

  • N-ethyl-2-aminomethyl pyrrolidine

  • Ethylene glycol

  • Solid base catalyst (e.g., HND-62)[4]

  • Mixed solvent for purification (e.g., ethanol/water)

Procedure:

  • Charge a clean reaction kettle with N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and Mthis compound according to the ratios provided in Table 1.[4]

  • Add the solid base catalyst to the reaction mixture.[4]

  • Heat the reaction to 85°C and maintain at this temperature with reflux for approximately 4 hours.[4]

  • Upon completion, the crude Sulpiride product is collected.

  • The crude product is then purified by recrystallization from a suitable mixed solvent to obtain the final high-purity Sulpiride.[4]

Workflow for Sulpiride Synthesis

The general workflow for the synthesis and purification of Sulpiride is outlined in the diagram below.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - (S)-1-ethyl-2-aminomethylpyrrolidine - Solvent (Glycerol or Ethylene Glycol) - Catalyst (Optional) start->reactants reaction Heat Reaction Mixture (85-110°C, 4-10h) reactants->reaction workup Reaction Work-up: - Cool down - Add anti-solvent (e.g., Ethanol, Water) reaction->workup precipitation Precipitation / Crystallization (Cool to 0-5°C) workup->precipitation filtration Filter Crude Product precipitation->filtration purification Purification (Recrystallization) filtration->purification drying Dry Final Product purification->drying end End drying->end

Caption: General experimental workflow for Sulpiride synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of Sulpiride, providing a comparison of reaction conditions, yields, and purity.

Starting MaterialAmineSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Mthis compoundN-ethyl-2-aminomethyl tetrahydropyrroleGlycerolNone90-951088.4Not specified[4][5]
This compound1-ethyl-2-aminomethyl pyrrolidineGlycerolNone110488.599.5[6]
Mthis compoundN-ethyl-2-aminomethyl pyrrolidineEthylene GlycolHND-62 Solid Base85495.299.95[4]
Mthis compound(S)-1-ethyl-2-aminomethylpyrrolidineNone (Neat)None90-100593.899.2[7][8]

Conclusion

The synthesis of Sulpiride from this compound or its methyl analog is a robust and high-yielding process. The choice of solvent, reaction temperature, and the use of a catalyst can influence the reaction time, yield, and purity of the final product. The protocols and data presented in this application note offer valuable insights for researchers to optimize the synthesis of Sulpiride for laboratory-scale preparation or industrial production. The use of a solid base catalyst in ethylene glycol appears to provide the highest reported yield and purity, suggesting a promising avenue for process optimization. Further studies could focus on catalyst recycling and green solvent alternatives to enhance the sustainability of the synthesis.

References

Application Notes and Protocols: Amidation of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amidation of "Ethyl 2-methoxy-5-sulfamoylbenzoate" and its methyl ester analog. The primary application of this reaction is in the synthesis of pharmacologically active compounds, most notably the antipsychotic drug Sulpiride.

Introduction

The amidation of this compound is a crucial step in the synthesis of various benzamide derivatives. This reaction involves the coupling of the benzoate ester with a primary or secondary amine to form a stable amide bond. The efficiency and success of this transformation are highly dependent on the chosen reaction conditions, including the solvent, temperature, reaction time, and the use of catalysts or coupling agents. These notes summarize various methodologies and provide detailed protocols for researchers in drug discovery and development.

Data Presentation: Reaction Conditions for Amidation

The following table summarizes various reported conditions for the amidation of 2-methoxy-5-sulfamoylbenzoate esters with (S)-1-ethyl-2-aminomethylpyrrolidine to produce Levosulpiride, an optically active form of Sulpiride.

Ester SubstrateAmineSolventTemperature (°C)Time (h)Catalyst/ReagentYield (%)Purity (%)Reference
This compound(S)-1-ethyl-2-aminomethyl pyrrolidineIsopropanol8036None90.399.1[1]
This compound1-ethyl-2-aminomethyl pyrrolidineGlycerol110-1204None88.599.5[1]
This compound(S)-1-ethyl-2-aminomethyl pyrrolidineEthylene Glycol8036None86.799.4[1]
This compound(S)-1-ethyl-2-aminomethyl pyrrolidineDimethylformamide1106-9None (Nitrogen protection)87.199.4[1]
Mthis compoundN-ethyl-2 aminomethyl tetrahydropyrroleGlycerol90-9510None (Nitrogen protection)88.4Not specified[2]
Mthis compound(S)-1-ethyl-2-aminomethyltetrahydropyrrolidineNone specified90-1005None (Nitrogen protection)Not specifiedNot specified[3]
2-methoxy-5-aminosulfonylbenzoic acidN-ethyl-2-aminomethylpyrroleAcetonitrileRoom Temp.OvernightSDPP, Triethylamine24Not specified[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the table.

Protocol 1: Amidation in Isopropanol (High Yield)

This protocol describes the synthesis of Levosulpiride from this compound and (S)-1-ethyl-2-aminomethyl pyrrolidine in isopropanol.[1]

Materials:

  • This compound (25.9 g)

  • (S)-1-ethyl-2-aminomethyl pyrrolidine (15 g)

  • Isopropanol (20 g)

  • Ethanol

  • Reaction flask equipped with a reflux condenser and stirring mechanism

Procedure:

  • To a reaction flask, add 25.9 g of this compound, 15 g of (S)-1-ethyl-2-aminomethyl pyrrolidine, and 20 g of isopropanol.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 36 hours.

  • After the reaction is complete, add 10 g of ethanol to the mixture.

  • Heat the mixture to reflux and stir for 10 minutes.

  • Cool the mixture to 5°C and continue stirring for 1 hour to facilitate precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with ethanol.

  • Dry the product at 65°C to obtain Levosulpiride.

Expected Outcome:

  • Yield: 90.3%

  • Purity: 99.1%

Protocol 2: Rapid Amidation in Glycerol

This protocol details a faster synthesis of Sulpiride using glycerol as the solvent at a higher temperature.[1]

Materials:

  • This compound (25.9 g)

  • 1-ethyl-2-aminomethyl pyrrolidine (15 g)

  • Glycerol (20 g)

  • Ethanol

  • Reaction flask with a reflux condenser and stirrer

Procedure:

  • Combine 25.9 g of this compound, 15 g of 1-ethyl-2-aminomethyl pyrrolidine, and 20 g of glycerol in a reaction flask.

  • Heat the reaction mixture to a temperature between 110°C and 120°C for 4 hours with continuous stirring.

  • After the reaction period, cool the mixture to 80°C.

  • Add 40 g of ethanol and stir at reflux for 10 minutes.

  • Cool the solution to 5°C and stir for 1 hour to induce crystallization.

  • Filter the mixture to isolate the solid product.

  • Wash the collected solid with ethanol.

  • Dry the product at 65°C.

Expected Outcome:

  • Yield: 88.5%

  • Purity: 99.5%

Protocol 3: Amidation using a Coupling Reagent

This protocol outlines the amidation of the corresponding carboxylic acid using a coupling agent, which proceeds at room temperature but with a lower yield.[4]

Materials:

  • 2-methoxy-5-aminosulfonylbenzoic acid (462 mg, 0.002 mol)

  • N-ethyl-2-aminomethylpyrrole (256 mg, 0.002 mol)

  • SDPP (694 mg, 0.002 mol)

  • Triethylamine (202 mg, 0.002 mol)

  • Acetonitrile (10 ml)

  • Ethanol

  • Reaction vessel with magnetic stirring

Procedure:

  • Dissolve 462 mg of 2-methoxy-5-aminosulfonylbenzoic acid and 256 mg of N-ethyl-2-aminomethylpyrrole in 10 ml of acetonitrile in a reaction vessel.

  • To this solution, add 694 mg of SDPP and 202 mg of triethylamine.

  • Stir the mixture overnight at room temperature.

  • A crystalline material will deposit. Collect this solid by filtration.

  • Wash the collected solid first with acetonitrile and then with ethanol to yield the final product.

Expected Outcome:

  • Yield: 24%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal amidation of this compound.

AmidationWorkflow Reactants Reactants - this compound - Amine - Solvent Reaction Reaction - Heat to specified temperature - Stir for specified time Reactants->Reaction 1. Mix Workup Workup - Add Ethanol - Reflux Reaction->Workup 2. Completion Isolation Isolation - Cool to 5°C - Stir for 1h Workup->Isolation 3. Prepare for Precipitation Purification Purification & Drying - Filter - Wash with Ethanol - Dry at 65°C Isolation->Purification 4. Crystallization Product Final Product (e.g., Sulpiride) Purification->Product 5. Final Processing

References

Application Note: Ethyl 2-methoxy-5-sulfamoylbenzoate as an Analytical Standard for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methoxy-5-sulfamoylbenzoate is a chemical compound utilized as a reference standard in analytical chemistry.[1] It is particularly relevant in the pharmaceutical industry as an impurity standard for the antipsychotic drug sulpiride.[1][2] Its stable, crystalline nature and well-defined chemical properties make it suitable for calibrating analytical instruments and validating methods to ensure the quality and purity of pharmaceutical products.[3] This document provides a detailed protocol for the use of this compound as an external standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related compounds.

Compound Properties

A clear understanding of the physicochemical properties of an analytical standard is crucial for its proper handling and use.

PropertyValueReference
Chemical Name This compound[4]
Synonyms Sulpiride impurity C, Ethyl 5-(aminosulfonyl)-2-methoxybenzoate[1][4]
CAS Number 33045-53-3[1]
Molecular Formula C₁₀H₁₃NO₅S[1]
Molecular Weight 259.28 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Melting Point 148-151 °C[5]
Boiling Point 446.5 °C at 760 mmHg[4]

Principle of HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. When using an external standard like this compound, a calibration curve is first established by injecting known concentrations of the standard and recording the corresponding peak areas. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. This method is fundamental in pharmaceutical quality control for ensuring that active pharmaceutical ingredients (APIs) and finished drug products meet stringent purity and potency requirements.[6][7][8]

Experimental Protocols

1. Preparation of Standard Stock Solution

A concentrated stock solution of this compound is prepared, from which a series of calibration standards are made.

  • Materials:

    • This compound analytical standard

    • HPLC-grade methanol

    • Volumetric flask (e.g., 10 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 5 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Add methanol to the flask up to the calibration mark.

    • Mix the solution thoroughly to ensure homogeneity. This results in a stock solution of approximately 1 mg/mL.

2. Preparation of Calibration Standards

A series of dilutions are made from the stock solution to create standards for the calibration curve.

  • Materials:

    • Standard stock solution (1 mg/mL)

    • HPLC-grade methanol

    • Volumetric flasks (e.g., 10 mL)

    • Pipettes

  • Procedure:

    • Label a series of 10 mL volumetric flasks for each calibration level.

    • Prepare a series of dilutions from the stock solution to achieve the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

3. HPLC Instrumentation and Conditions

The following are representative HPLC conditions. Method optimization may be required for specific applications or matrices.

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of water and methanol (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 240 nm
Run Time 10 minutes

4. Data Analysis and Quantification

  • Calibration Curve: Inject each calibration standard and record the peak area. Plot the peak area versus the concentration of each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered acceptable.

  • Sample Analysis: Inject the sample solution and record the peak area of the analyte.

  • Quantification: Calculate the concentration of the analyte in the sample using the equation from the linear regression of the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC method using this compound as an analytical standard. These values are illustrative and should be determined for each specific method validation.

ParameterTypical Value
Retention Time (RT) ~ 4.5 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow A Weigh Analytical Standard B Prepare Standard Stock Solution A->B Dissolve in solvent C Prepare Calibration Standards B->C Serial dilution F Inject Standards & Sample C->F D Prepare Sample Solution D->F E HPLC System Setup E->F Set parameters G Data Acquisition F->G Chromatographic run H Generate Calibration Curve G->H Peak integration I Quantify Analyte in Sample G->I H->I Regression analysis J Report Results I->J

Caption: Workflow for quantitative analysis using an external standard in HPLC.

Logical Relationship for Method Validation

G Method Validation Parameters center Validated HPLC Method A Specificity center->A B Linearity center->B C Accuracy center->C D Precision center->D E LOD center->E F LOQ center->F G Robustness center->G

Caption: Key parameters for validating an analytical HPLC method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug sulpiride.[1][2] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[3] This application note details a systematic approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular Formula C10H13NO5S[1][2]
Molecular Weight 259.28 g/mol [2]
CAS Number 33045-53-3[1]
Chemical Structure See Figure 1N/A
Predicted logP ~0.7[4] (for methyl analog)
UV max ~240 nm[5] (for methyl analog)

Figure 1: Chemical Structure of this compound

(A chemical structure diagram would be inserted here in a full document)

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for retaining this moderately polar compound.[6][7]

  • Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Buffers and Reagents: Formic acid, ammonium acetate, potassium phosphate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide of analytical grade.

  • Reference Standard: Well-characterized this compound.

Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable initial choice for dissolving the analyte.

  • Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL. Working standards (e.g., 0.1 mg/mL) can be prepared by diluting the stock solution.

  • Sample Solution: Prepare sample solutions at the same concentration as the working standard.

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic process, as illustrated in the workflow diagram below.

hplc_method_development_workflow start Start: Define Analytical Target Profile lit_review Literature & Compound Property Review start->lit_review initial_conditions Select Initial Conditions (Column, Mobile Phase, Wavelength) lit_review->initial_conditions scouting_runs Perform Scouting Runs (Isocratic & Gradient) initial_conditions->scouting_runs optimization Optimize Parameters (pH, Gradient, Temp, Flow Rate) scouting_runs->optimization forced_degradation Forced Degradation Studies optimization->forced_degradation peak_tracking Peak Purity & Tracking (PDA/MS) forced_degradation->peak_tracking peak_tracking->optimization Re-optimize if needed validation Method Validation (ICH Guidelines) peak_tracking->validation end_point Final Method Implementation validation->end_point

Caption: Workflow for HPLC Method Development.

Initial Chromatographic Conditions (Scouting)

Based on the physicochemical properties and literature on similar sulfonamide compounds, the following starting conditions are recommended.[6][7][8]

ParameterCondition 1 (Methanol-based)Condition 2 (Acetonitrile-based)
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection PDA at 240 nmPDA at 240 nm
Injection Vol. 10 µL10 µL
Method Optimization

The goal of optimization is to achieve a symmetric peak for the main component, good resolution from all impurities, and a reasonable run time. The relationship between key parameters and their impact on the separation is crucial for efficient optimization.

hplc_parameter_optimization parameters HPLC Parameters Mobile Phase pH Organic Modifier (%B) Column Temperature Flow Rate effects Chromatographic Effects Analyte Retention Time Peak Shape / Tailing Resolution (Rs) Analysis Time System Backpressure parameters:f1->effects:f1 Affects ionization parameters:f2->effects:f1 Strong effect parameters:f2->effects:f3 Major impact parameters:f3->effects:f1 Modest effect parameters:f3->effects:f5 Inverse effect parameters:f4->effects:f1 Inverse effect parameters:f4->effects:f4 Inverse effect parameters:f4->effects:f5 Direct effect

References

Application Notes and Protocols: The Role of Ethyl 2-methoxy-5-sulfamoylbenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-methoxy-5-sulfamoylbenzoate as a key starting material in the synthesis of medicinally important bioactive molecules. This document includes detailed experimental protocols for the synthesis of the antipsychotic drugs Sulpiride and Amisulpride , along with a summary of their pharmacological significance and mechanism of action.

Chemical Properties of this compound

This compound is a commercially available substituted benzoic acid derivative. Its chemical structure, characterized by a methoxy group, a sulfamoyl group, and an ethyl ester, makes it a versatile precursor for the synthesis of a variety of benzamide-based pharmacophores.

PropertyValue
CAS Number 33045-53-3
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol
Appearance White to off-white solid
Melting Point 148-151 °C

Synthesis of Bioactive Molecules

This compound is a crucial building block for the synthesis of several bioactive compounds, most notably the atypical antipsychotics Sulpiride and Amisulpride. These drugs are primarily used in the treatment of schizophrenia and other psychotic disorders.

Synthesis of Sulpiride

Sulpiride is a selective dopamine D2 and D3 receptor antagonist.[1][2] The synthesis of Sulpiride from this compound (or its methyl analog) typically involves an amidation reaction with (S)-1-ethyl-2-aminomethylpyrrolidine.

Reaction Scheme:

G A This compound C Sulpiride A->C Amidation B (S)-1-ethyl-2-aminomethylpyrrolidine B->C G A 4-amino-2-methoxy-5-ethylsulfonyl- benzoic acid methyl ester C Amisulpride A->C Condensation B N-ethyl-2-aminomethylpyrrolidine B->C G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_auto D2 Autoreceptor Dopamine_release->D2_auto Binds to D2_post D2 Receptor Dopamine_release->D2_post Binds to D2_auto->Dopamine_release Inhibits AC Adenylyl Cyclase D2_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Sulpiride Sulpiride / Amisulpride (Low Dose) Sulpiride->D2_auto Blocks Sulpiride_high Sulpiride / Amisulpride (High Dose) Sulpiride_high->D2_post Blocks

References

Application Notes and Protocols: Ethyl 2-methoxy-5-sulfamoylbenzoate as a Reference Standard in Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ethyl 2-methoxy-5-sulfamoylbenzoate as a reference standard in pharmaceutical quality control, primarily focusing on the analysis of the antipsychotic drug Sulpiride.

Introduction

This compound, also known as Sulpiride Impurity C, is a critical reference standard for the accurate identification and quantification of impurities in Sulpiride drug substances and formulations.[1][2][3][4] Its use is essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product, in line with regulatory requirements. This document outlines the chemical and physical properties of this compound, along with detailed protocols for its use in High-Performance Liquid Chromatography (HPLC) analysis.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Chemical Name This compound[5]
Synonyms Sulpiride Impurity C, Ethyl 2-Methoxy-5-sulphamoylbenzoate[1][2][3][4]
CAS Number 33045-53-3[1][2][3]
Molecular Formula C₁₀H₁₃NO₅S[1][5]
Molecular Weight 259.28 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 148-151 °C[5]
Purity (Typical) ≥98%[6]

Note: The purity value is based on a certificate of analysis for the closely related methyl ester and is indicative of a typical specification for this type of reference standard.

Application in Pharmaceutical Analysis

The primary application of this compound is as a certified reference material for the qualitative and quantitative analysis of impurities in Sulpiride. It is predominantly used in chromatographic techniques, particularly HPLC.

Identification of Impurities

By comparing the retention time of a peak in the chromatogram of a Sulpiride sample to that of the this compound reference standard, analysts can definitively identify this specific impurity.

Quantification of Impurities

For quantitative analysis, a calibration curve is typically generated using serial dilutions of the reference standard. The concentration of the impurity in the test sample is then determined by interpolating its peak area against the calibration curve. This allows for the precise determination of the impurity level, ensuring it does not exceed the limits specified in pharmacopeias and regulatory guidelines.

Experimental Protocols

The following are detailed protocols for the use of this compound in the HPLC analysis of Sulpiride. These protocols are based on established methods for Sulpiride and its impurities and may require optimization for specific laboratory conditions and instrumentation.

Preparation of Standard Solutions

Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water (50:50 v/v), in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Make up to the mark with the solvent and mix thoroughly.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

HPLC Method for Impurity Profiling of Sulpiride

This method is designed for the separation and quantification of Sulpiride and its related impurities.

ParameterCondition 1Condition 2
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Cyano (CN) (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.01 M Phosphate Buffer (pH 4.0) (45:55 v/v)Acetonitrile: Water (70:30 v/v), pH adjusted to 7.0
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 240 nm221 nm
Injection Volume 10 µL20 µL
Column Temperature Ambient (or controlled at 25 °C)Ambient (or controlled at 30 °C)

Note: These are example conditions and may need to be adapted based on the specific Sulpiride formulation and the impurity profile.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Data Presentation and Analysis

All quantitative data should be meticulously recorded and presented in a clear and organized manner.

Calibration Curve
Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1[Insert Value]
0.5[Insert Value]
1.0[Insert Value]
5.0[Insert Value]
10.0[Insert Value]

The calibration curve should be plotted as peak area versus concentration, and the coefficient of determination (R²) should be ≥ 0.99.

Sample Analysis Results
Sample IDPeak Area of Impurity CCalculated Concentration (µg/mL)% Impurity in Sulpiride
[Sample 1][Insert Value][Insert Value][Insert Value]
[Sample 2][Insert Value][Insert Value][Insert Value]
[Sample 3][Insert Value][Insert Value][Insert Value]

Visualizations

Workflow for Using this compound as a Reference Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Solutions of Reference Standard HPLC_Analysis Perform HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sulpiride Test Sample Solution Sample_Prep->HPLC_Analysis Data_Acquisition Acquire Chromatographic Data HPLC_Analysis->Data_Acquisition Quantification Identify & Quantify Impurity Data_Acquisition->Quantification Final_Report Final Report with Impurity Profile Quantification->Final_Report Report Results

Caption: Workflow for impurity analysis using a reference standard.

Logical Relationship in Quantitative Analysis

G Ref_Std This compound Reference Standard Calibration Calibration Curve (Concentration vs. Response) Ref_Std->Calibration is used to generate Concentration Impurity Concentration Calculation Calibration->Concentration is used for Sample_Analysis Sulpiride Sample Chromatogram Impurity_Peak Impurity Peak Area Sample_Analysis->Impurity_Peak provides Impurity_Peak->Concentration is input for

References

Application Note: Quantification of Ethyl 2-methoxy-5-sulfamoylbenzoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate and is also utilized as an impurity and analytical standard in the pharmaceutical industry.[1][2] Accurate quantification of this compound in reaction mixtures is crucial for monitoring reaction progress, determining yield, and ensuring the purity of the final product. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable analytical technique for such purposes.[1] The methodologies described are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of analogous compounds, such as Mthis compound, which is frequently monitored by HPLC during its synthesis.[3][4][5]

Objective: To quantify the concentration of this compound in a given reaction mixture.

Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[3][4][5]

  • Water (HPLC grade or deionized)[3][4][5]

  • Reaction mixture sample containing this compound

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol:Water (volume ratio may be optimized, e.g., 70:30 v/v)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min[3][4][5]
Detection Wavelength 240 nm[3][4][5]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 10 minutes (may be adjusted based on chromatogram)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask and dilute to the mark to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Withdraw a representative sample from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with a suitable solvent (e.g., methanol) to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared sample solutions.

    • Record the chromatograms and the peak areas for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained from the sample chromatogram.

    • Calculate the concentration in the original reaction mixture by applying the dilution factor.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following tables for clear comparison and reporting.

Table 1: Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
Correlation Coefficient (r²) ≥ 0.999

Note: The peak area values are illustrative and will vary depending on the specific instrument and conditions.

Table 2: Quantification of this compound in Reaction Samples

Sample IDDilution FactorPeak Area (arbitrary units)Calculated Concentration in Sample (µg/mL)Original Concentration in Reaction Mixture (mg/mL)
RM-01-A100850,00016.71.67
RM-01-B100865,00017.01.70
RM-02-A501,150,00022.51.13
RM-02-B501,165,00022.81.14

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in a reaction mixture.

G Experimental Workflow for Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reaction Mixture Sampling B Sample Dilution & Filtration A->B D HPLC Injection B->D C Standard Solution Preparation C->D E Chromatographic Separation D->E F UV Detection (240 nm) E->F G Peak Integration & Area Measurement F->G H Calibration Curve Generation G->H I Concentration Calculation H->I G Synthesis and Analysis Relationship A Starting Materials B Chemical Synthesis A->B C Reaction Mixture B->C F Purification C->F G Quantification (HPLC) C->G Analysis D Target Product H Purity Assessment D->H Final Product E Ethyl 2-methoxy-5- sulfamoylbenzoate (Intermediate/Impurity) E->G Standard F->D F->E Isolation G->H

References

Application Notes and Protocols for the Crystallization and Purification of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the purification and crystallization of Ethyl 2-methoxy-5-sulfamoylbenzoate, an important intermediate in the synthesis of antipsychotic drugs like sulpiride.[1][2] The protocols outlined below are compiled from established synthesis and purification methodologies, ensuring high purity of the final compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₅S[3]
Molar Mass259.28 g/mol [1][3]
AppearanceWhite to off-white solid/crystalline powder[1][3]
Melting Point148-151 °C[1][2]
SolubilitySoluble in water, sparingly soluble in DMSO, and slightly soluble in Methanol.[2][3]

Purification Protocol: Post-Synthesis Work-up

This protocol details the steps for purifying crude this compound following its synthesis. The primary method involves treatment with activated carbon for decolorization, followed by filtration and concentration.

Experimental Protocol
  • Decolorization:

    • Following the synthesis reaction, add activated carbon to the reaction mixture. The amount of activated carbon is typically around 2 grams per 50-60 grams of the theoretical product.

    • Heat the mixture and stir for a period to allow for the adsorption of colored impurities.

  • Hot Filtration:

    • While still hot, filter the reaction mixture to remove the activated carbon, catalyst residues (e.g., cuprous bromide), and any solid by-products.[4][5][6][7]

    • The filtration should be performed rapidly to prevent premature crystallization of the product in the filtration apparatus.

  • Concentration:

    • Transfer the filtrate to a rotary evaporator.

    • Concentrate the filtrate under reduced pressure to remove the solvent (e.g., tetrahydrofuran).[4][5][6][7]

  • Drying:

    • The resulting solid residue is the purified this compound.

    • Dry the product under vacuum at approximately 60°C to remove any residual solvent.[4][5] The final product should be a white to off-white crystalline powder.[1][5]

Workflow for Post-Synthesis Purification

PurificationWorkflow Start Crude Reaction Mixture ActivatedCarbon Add Activated Carbon (Decolorization) Start->ActivatedCarbon HotFiltration Hot Filtration (Remove Solids) ActivatedCarbon->HotFiltration Concentration Concentration (Reduced Pressure) HotFiltration->Concentration Drying Vacuum Drying (~60°C) Concentration->Drying End Purified Crystalline Product Drying->End

Caption: General workflow for the purification of this compound.

Crystallization Protocol: Recrystallization from Methanol

Recrystallization is a powerful technique for further purifying the crystalline solid obtained after the initial work-up. Methanol is a suitable solvent for the recrystallization of a related compound, and this protocol is adapted for this compound.[8]

Experimental Protocol
  • Dissolution:

    • Place the crude or semi-purified this compound into a clean Erlenmeyer flask.

    • Add a minimal amount of hot methanol to the flask, just enough to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step should be done quickly to avoid crystallization in the funnel.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form as the solution cools and the solubility of the product decreases.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove all traces of the solvent.

Logical Flow of Recrystallization

RecrystallizationFlow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation a Crude Solid b Add Minimum Hot Methanol a->b c Hot Filtration (Optional) b->c d Slow Cooling to Room Temp. c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Methanol f->g h Vacuum Drying g->h i i h->i Pure Crystals

Caption: Step-by-step process for the recrystallization of the target compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique to assess the purity of this compound.[1] The following table summarizes typical HPLC conditions reported for the analysis of the closely related methyl analog, which can be adapted for the ethyl ester.

ParameterConditionReference
Mobile Phase Water:Methanol (700:200 v/v)[2][4][5][7]
Detection Wavelength 240 nm[2][5]
Flow Rate 1.0 mL/min[2][5]
Sample Preparation 0.01 g of sample diluted to 25 mL with the mobile phase.[2][5]
Injection Volume 5 µL[2][5]

Note: These conditions may require optimization for the specific HPLC system and column being used.

The successful application of these purification and crystallization protocols will yield this compound with high purity, suitable for its intended use in research and drug development. Purity levels exceeding 99.5% are achievable with these methods.[2][4][5][7]

References

Application Notes: Profiling "Ethyl 2-methoxy-5-sulfamoylbenzoate" as a Process-Related Impurity in Sulpiride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethyl 2-methoxy-5-sulfamoylbenzoate" is a key starting material and a critical process-related impurity in the synthesis of Sulpiride, an antipsychotic drug.[1] Designated as Sulpiride EP Impurity C, its monitoring and control are essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] These application notes provide a comprehensive overview of the role of this compound in Sulpiride synthesis and detail the analytical methodologies for its effective profiling.

Application in Sulpiride Synthesis

This compound serves as a primary building block in the synthesis of Sulpiride. The synthesis generally involves the amidation of this compound with (S)-1-ethyl-2-aminomethylpyrrolidine.[4] Due to incomplete reaction or side reactions, unreacted this compound can be carried through the process and remain as an impurity in the final Sulpiride product.

Impurity Profiling

A thorough impurity profile of Sulpiride is crucial for regulatory compliance and drug safety. Besides the starting material, this compound (Impurity C), other potential process-related impurities and degradation products should be monitored. These can include:

  • Mthis compound (Sulpiride Impurity B): An analogous impurity arising from the use of the corresponding methyl ester.[2]

  • 2-Methoxy-5-sulfamoylbenzoic acid (Sulpiride Impurity D): A potential hydrolysis product of the ester.[2]

  • 2-Methoxy-5-sulfamoylbenzamide (Sulpiride Impurity E): An amide-related impurity.[2]

Forced degradation studies on the related compound Levosulpiride have shown that degradation is more prominent under basic and oxidative conditions.

Data Presentation: Quantitative Analysis of Sulpiride and Its Impurities

The following table summarizes a potential High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Sulpiride and its impurities. This method is adapted from literature reports on the analysis of Sulpiride and its related compounds.[5][6][7]

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Sulpiride~ 2.40.852.83
This compound (Impurity C) To be determinedTo be determinedTo be determined
Mthis compound (Impurity B)To be determinedTo be determinedTo be determined
2-Methoxy-5-sulfamoylbenzoic acid (Impurity D)To be determinedTo be determinedTo be determined
2-Methoxy-5-sulfamoylbenzamide (Impurity E)To be determinedTo be determinedTo be determined

Note: The retention times, LOD, and LOQ for the impurities need to be experimentally determined during method validation.

Experimental Protocols

HPLC Method for Impurity Profiling of Sulpiride

This protocol is a starting point for developing a validated method for the quantification of this compound and other related impurities in Sulpiride.

a. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or PDA detector.

b. Chromatographic Conditions (Method 1 - C18 column): [5][6]

  • Column: Waters® C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.01 M Dihydrogenphosphate Buffer (pH 4.0) (45:55, v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: Fluorescence detector (Excitation: 300 nm, Emission: 365 nm) or UV detector at 221 nm.

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

c. Chromatographic Conditions (Method 2 - Cyano column): [7][8]

  • Column: Cyano column, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (pH 7.0) (70:30, v/v)

  • Flow Rate: 1.5 mL/min

  • Detector: UV detector at 221 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

d. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulpiride and each impurity standard (including this compound) in methanol in separate 10 mL volumetric flasks.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions using the mobile phase to construct a calibration curve.

  • Sample Solution: Accurately weigh a known amount of the Sulpiride API sample, dissolve it in methanol, and dilute with the mobile phase to a suitable concentration.

e. Method Validation:

  • The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Sample Preparation for Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed on Sulpiride API.

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 80°C.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 80°C.

  • Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance solution to UV and visible light.

Analyze the stressed samples using the developed HPLC method to identify any degradation products.

Visualizations

G cluster_synthesis Sulpiride Synthesis Workflow cluster_profiling Impurity Profiling Workflow A Ethyl 2-methoxy-5- sulfamoylbenzoate C Amidation Reaction A->C B (S)-1-ethyl-2- aminomethylpyrrolidine B->C D Crude Sulpiride C->D E Purification D->E F Pure Sulpiride API E->F G Sulpiride Sample H Sample Preparation (Dissolution & Dilution) G->H I HPLC Analysis H->I J Data Acquisition I->J K Impurity Identification & Quantification J->K L Report K->L

Caption: Workflow for Sulpiride Synthesis and Impurity Profiling.

G cluster_pathway Sulpiride Mechanism of Action Sulpiride Sulpiride D2R_pre Presynaptic Dopamine D2 Receptor Sulpiride->D2R_pre Antagonist D2R_post Postsynaptic Dopamine D2 Receptor Sulpiride->D2R_post Antagonist Dopamine_release Dopamine Release D2R_pre->Dopamine_release Inhibits Antidepressant_effect Antidepressant Effect (at low doses) D2R_pre->Antidepressant_effect Blockade leads to increased dopamine release Dopamine_signal Postsynaptic Dopaminergic Signaling D2R_post->Dopamine_signal Initiates Dopamine_release->D2R_post Activates Antipsychotic_effect Antipsychotic Effect Dopamine_signal->Antipsychotic_effect Leads to

Caption: Sulpiride's Antagonistic Action on Dopamine D2 Receptors.

References

Application Notes & Protocols for Metabolism Studies of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct metabolism studies on Ethyl 2-methoxy-5-sulfamoylbenzoate are not extensively available in the public domain. The following information is based on the metabolism of its parent drug, sulpiride, general principles of drug metabolism for structurally similar compounds (sulfonamides and aromatic esters), and standard industry protocols. The proposed metabolic pathways and experimental designs are intended as a guide for research.

Introduction

This compound is recognized as an intermediate in the synthesis of the antipsychotic drug sulpiride.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of the safety and efficacy of sulpiride, as the prodrug's metabolism can influence the parent drug's pharmacokinetic profile. This document provides detailed application notes and protocols for conducting metabolism studies of this compound.

Postulated Metabolic Pathways

Based on its chemical structure, this compound is likely to undergo several metabolic transformations. The primary routes are hypothesized to be:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by esterases present in the plasma and liver, yielding the corresponding carboxylic acid, which is the parent drug sulpiride.

  • Sulfonamide Metabolism: The sulfamoyl group may undergo N-acetylation, oxidation, or glucuronidation, common metabolic pathways for sulfonamides.[1]

  • Oxidative Metabolism: The aromatic ring and methoxy group may be subject to oxidation mediated by cytochrome P450 (CYP) enzymes.

A diagram of the postulated metabolic pathway is presented below.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Ethyl_2-methoxy-5-sulfamoylbenzoate Ethyl 2-methoxy-5- sulfamoylbenzoate Sulpiride Sulpiride (Carboxylic Acid Metabolite) Ethyl_2-methoxy-5-sulfamoylbenzoate->Sulpiride Ester Hydrolysis (Esterases) Oxidized_Metabolite Oxidized Metabolite Ethyl_2-methoxy-5-sulfamoylbenzoate->Oxidized_Metabolite Oxidation (CYP450) Acetylated_Metabolite N-Acetylated Metabolite Sulpiride->Acetylated_Metabolite N-Acetylation (NATs) Glucuronide_Conjugate Glucuronide Conjugate Sulpiride->Glucuronide_Conjugate Glucuronidation (UGTs)

Caption: Postulated metabolic pathway of this compound.

Data Presentation: Quantitative Analysis

The following tables provide a template for summarizing quantitative data from in vitro and in vivo metabolism studies.

Table 1: In Vitro Metabolic Stability of this compound

Biological MatrixTest Compound Concentration (µM)Incubation Time (min)% Parent Compound RemainingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes10100
15
30
60
Rat Liver Microsomes10100
15
30
60
Human Hepatocytes10100
30
60
120

Table 2: Metabolite Profiling of this compound in Human Liver Microsomes

MetaboliteRetention Time (min)Mass Transition (m/z)Peak Area (% of Total Metabolites)
Sulpiride
N-Acetylated Metabolite
Oxidized Metabolite
Glucuronide Conjugate

Table 3: Pharmacokinetic Parameters of this compound and Sulpiride in Rats (10 mg/kg, Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)t½ (h)
This compound
Sulpiride

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to determine the rate of disappearance of this compound when incubated with liver microsomes.

Workflow Diagram:

In Vitro Metabolic Stability Workflow cluster_workflow Experimental Workflow A Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution B Pre-incubate Microsomes and Test Compound (37°C, 5 min) A->B C Initiate Reaction by adding NADPH B->C D Incubate at 37°C (Time points: 0, 15, 30, 60 min) C->D E Quench Reaction with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: - Calculate % remaining - Determine t½ and CLint G->H

Caption: Workflow for in vitro metabolic stability assay.

Materials:

  • This compound

  • Pooled human or animal liver microsomes (e.g., rat, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) to the phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate the protein.

  • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • Analyze the concentration of the remaining parent compound at each time point.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of this compound and its primary metabolite, sulpiride.

Workflow Diagram:

In Vivo PK Study Workflow cluster_workflow_invivo Experimental Workflow A Acclimate Animals (e.g., Sprague-Dawley rats) B Prepare Dosing Formulation of Test Compound A->B C Administer Compound (e.g., Oral Gavage) B->C D Collect Blood Samples at Predetermined Time Points C->D E Process Blood to Plasma D->E F Extract Analytes from Plasma E->F G Analyze Samples by LC-MS/MS F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) G->H

Caption: Workflow for an in vivo pharmacokinetic study.

Materials:

  • This compound

  • Experimental animals (e.g., male Sprague-Dawley rats)

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Sample processing and extraction reagents

  • LC-MS/MS system

Procedure:

  • Acclimate the animals for at least 3 days prior to the study.

  • Prepare a homogenous dosing formulation of this compound in the selected vehicle.

  • Administer a single dose of the compound to the animals (e.g., 10 mg/kg via oral gavage).

  • Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound and its potential metabolite, sulpiride, from the plasma samples.

  • Quantify the concentrations of the parent compound and metabolite using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The provided application notes and protocols offer a framework for investigating the metabolic fate of this compound. By employing these standard in vitro and in vivo methods, researchers can elucidate its metabolic stability, identify key metabolites, and understand its pharmacokinetic profile. This information is essential for a thorough evaluation of the compound's role as a prodrug for sulpiride and for overall drug safety assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a modern, efficient synthetic approach.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst: The copper catalyst (e.g., cuprous bromide) is crucial for the reaction.- Ensure the catalyst is of high purity and has been stored under appropriate conditions (e.g., desiccated, away from light).- Consider adding a fresh batch of the catalyst.- Optimize the catalyst loading. A molar ratio of 1:0.05 to 1:0.1 of the starting material to the catalyst is often effective.[1]
Low Reaction Temperature: The reaction may not proceed or be very slow at suboptimal temperatures.- The recommended reaction temperature is typically between 45°C and 65°C.[1][2] Ensure the reaction mixture reaches and maintains this temperature.- Monitor the internal temperature of the reaction vessel.
Insufficient Reaction Time: The reaction may not have reached completion.- Reaction times of 10 to 16 hours are generally reported to achieve high yields.[1][2]- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Poor Quality Starting Materials: Impurities in the starting materials (Ethyl 2-methoxy-5-chlorobenzoate or sodium aminosulfonate) can interfere with the reaction.- Verify the purity of the starting materials using analytical methods.- Purify the starting materials if necessary.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.- Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction.[2][3]- Ensure the solvent is anhydrous, as water can interfere with the reaction.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Materials: The reaction did not go to completion.- Optimize reaction conditions (temperature, time, catalyst loading) as described in "Issue 1".- After the reaction, unreacted starting materials can often be removed by recrystallization of the final product.
Side Reactions: Undesired reactions can lead to the formation of byproducts.- The use of a stable solvent like N-methyl-2-pyrrolidone (NMP) over dimethyl sulfoxide (DMSO) can prevent oxidation and the formation of byproducts.[4]- Maintaining the recommended reaction temperature is crucial to minimize side reactions.
Contamination from Reaction Work-up: Impurities introduced during the extraction or purification steps.- Use high-purity solvents for extraction and recrystallization.- After the reaction, adding activated carbon and filtering the hot solution can help remove colored impurities and other byproducts before concentrating the filtrate.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the newer synthetic method for this compound compared to the traditional route?

The newer synthetic method, which involves the reaction of Ethyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate, offers several advantages over the traditional multi-step synthesis starting from salicylic acid. The traditional method is known for its lengthy process, significant waste generation (high chemical oxygen demand, high salt content, and high ammonia nitrogen), and use of hazardous reagents like chlorosulfonic acid.[3][5] The modern approach is a shorter process with higher yields, better product quality, and is more environmentally friendly as it avoids many of the waste streams associated with the traditional method.[2]

Q2: What is the role of the copper catalyst in the synthesis?

The copper catalyst, typically cuprous bromide or cuprous chloride, is essential for facilitating the coupling reaction between the aryl chloride (Ethyl 2-methoxy-5-chlorobenzoate) and the sulfonamide source (sodium aminosulfonate). It enables the formation of the carbon-sulfur bond, which is a key step in the synthesis.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantitatively determine the concentration of the starting material and product, allowing for a more precise determination of reaction completion. The product can be detected at a wavelength of 240 nm.[3]

Q4: What is the typical work-up and purification procedure for this synthesis?

A common work-up and purification procedure involves the following steps:

  • After the reaction is complete, add activated carbon to the hot reaction mixture to decolorize it.[2][3]

  • Filter the hot mixture to remove the activated carbon, catalyst, and any solid byproducts like sodium chloride.[1][2]

  • Concentrate the filtrate under reduced pressure to remove the solvent.[2][3]

  • The resulting solid can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a high-purity product.[6]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on modern, efficient methods reported in the literature.

Materials:

  • Ethyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfonate

  • Cuprous bromide (CuBr) or Cuprous chloride (CuCl)

  • Tetrahydrofuran (THF), anhydrous

  • Activated carbon

Equipment:

  • Reaction flask equipped with a reflux condenser, magnetic stirrer, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction flask, combine Ethyl 2-methoxy-5-chlorobenzoate and anhydrous tetrahydrofuran (THF).

  • Add sodium aminosulfonate and the copper catalyst (cuprous bromide or cuprous chloride) to the mixture. A typical molar ratio of Ethyl 2-methoxy-5-chlorobenzoate to sodium aminosulfonate is between 1:1.05 and 1:1.2, and the catalyst is typically used in a molar ratio of 1:0.05 to 1:0.1 relative to the starting benzoate.[1]

  • Heat the reaction mixture to a temperature between 45°C and 65°C with stirring.[2]

  • Maintain this temperature and continue stirring for 8 to 16 hours.[2] Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, add a small amount of activated carbon to the hot solution and stir for a few minutes.

  • Filter the hot mixture through a pad of celite to remove the catalyst, activated carbon, and any precipitated salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound as a white to off-white crystalline solid.[7]

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of Alkyl 2-methoxy-5-sulfamoylbenzoate

ParameterTraditional Method (from Salicylic Acid)Novel Method (from Alkyl 2-methoxy-5-chlorobenzoate)
Number of Steps Multiple (e.g., methylation, chlorosulfonation, amination, esterification)[3][5]One main step[2]
Typical Yield Lower overall yield (e.g., around 60-70%)[6]High (e.g., up to 96.55%)[2]
Reaction Time Long (multiple steps, each with several hours)8 - 16 hours[2]
Key Reagents Salicylic acid, dimethyl sulfate, chlorosulfonic acid, ammonia, alcohol[6]Alkyl 2-methoxy-5-chlorobenzoate, sodium aminosulfonate, copper catalyst[2]
Waste Generation High (acidic waste, high salt content)[3]Low (mainly catalyst and some salt)[2]

Visualizations

SynthesisPathways cluster_traditional Traditional Synthesis Pathway cluster_novel Novel Synthesis Pathway Salicylic Acid Salicylic Acid Methyl Salicylate Methyl Salicylate Salicylic Acid->Methyl Salicylate Methylation Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Methyl Salicylate->Sulfonyl Chloride Intermediate Chlorosulfonation (Chlorosulfonic Acid) Sulfonamide Intermediate Sulfonamide Intermediate Sulfonyl Chloride Intermediate->Sulfonamide Intermediate Amination Target Product Ethyl/Methyl 2-methoxy-5-sulfamoylbenzoate Sulfonamide Intermediate->Target Product Esterification Ethyl 2-methoxy-5-chlorobenzoate Ethyl 2-methoxy-5-chlorobenzoate This compound This compound Ethyl 2-methoxy-5-chlorobenzoate->this compound Sulfonamidation (Sodium Aminosulfonate, Cu Catalyst)

Caption: Comparison of traditional and novel synthesis pathways for Alkyl 2-methoxy-5-sulfamoylbenzoate.

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckTemp Verify Reaction Temperature (45-65°C) Start->CheckTemp CheckTime Confirm Sufficient Reaction Time (10-16h) Start->CheckTime CheckPurity Analyze Starting Material Purity Start->CheckPurity OptimizeWorkup Optimize Work-up (Activated Carbon, Recrystallization) CheckCatalyst->OptimizeWorkup CheckTemp->OptimizeWorkup CheckTime->OptimizeWorkup CheckPurity->OptimizeWorkup Result Improved Yield and Purity OptimizeWorkup->Result

References

Minimizing byproducts in the synthesis of "Ethyl 2-methoxy-5-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound, a key intermediate for antipsychotic drugs like Sulpiride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its key stages?

A1: The prevalent synthesis route involves a multi-step process starting from salicylic acid. The key stages are:

  • Methylation: Salicylic acid is methylated to form 2-methoxybenzoic acid.

  • Esterification: The carboxyl group is esterified to yield Ethyl 2-methoxybenzoate.

  • Chlorosulfonylation: Ethyl 2-methoxybenzoate is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position.

  • Amination/Ammonolysis: The resulting sulfonyl chloride is reacted with ammonia to form the final product, this compound.

An alternative, more modern route involves the reaction of a 2-methoxy-5-chlorobenzoate ester with sodium aminosulfinate in the presence of a copper catalyst, which can offer a shorter process with fewer waste products.[1][2][3]

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The primary byproducts often arise from the chlorosulfonylation and amination steps. Key impurities include:

  • Isomeric Products: Sulfonylation at the incorrect position of the benzene ring.

  • Hydrolyzed Sulfonyl Chloride: The intermediate ethyl 2-methoxy-5-(chlorosulfonyl)benzoate can hydrolyze back to the corresponding sulfonic acid if exposed to moisture, which will not react with ammonia.

  • Unreacted Starting Material: Incomplete chlorosulfonylation or amination can leave starting materials in the final product mixture.[4]

  • Disulfonated Products: Under harsh conditions, a second sulfonyl group may be added to the aromatic ring.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting material, intermediate, and product.[5] High-Performance Liquid Chromatography (HPLC) is recommended for more precise, quantitative analysis of reaction completion and purity assessment of the final product.[1][3][6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorosulfonylation Step 1. Moisture Contamination: Chlorosulfonic acid and the sulfonyl chloride intermediate are highly sensitive to moisture, leading to hydrolysis.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Incorrect Reaction Temperature: Temperature control is critical. Temperatures that are too low may slow the reaction, while excessively high temperatures can promote side reactions.2. Maintain the recommended temperature range strictly. For chlorosulfonylation, this is often kept at low temperatures (e.g., 0-5 °C) during reagent addition.
3. Insufficient Reagent: An inadequate amount of chlorosulfonic acid will lead to incomplete conversion of the starting material.3. Use a slight excess of chlorosulfonic acid as specified in the protocol.
Multiple Spots on TLC After Amination 1. Incomplete Reaction: The amination reaction may not have gone to completion.1. Extend the reaction time or slightly increase the temperature. Ensure efficient stirring.
2. Byproduct Formation: Isomers or hydrolyzed intermediates may be present.2. Re-evaluate the chlorosulfonylation step to ensure regioselectivity and absence of water.
3. Degradation: The product may be degrading under the reaction or workup conditions.3. Perform the workup promptly and avoid excessive heat. Use a buffered aqueous solution for quenching if necessary.
Product Purity is Low After Crystallization 1. Ineffective Solvent System: The chosen solvent may not be optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor.1. Experiment with different solvent systems for recrystallization. Mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) are often effective.
2. Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice.2. Allow the solution to cool slowly to form well-defined crystals. A second recrystallization may be necessary.
3. Co-precipitation of Byproducts: Byproducts with similar solubility may crystallize with the product.3. Consider a column chromatography purification step on silica gel prior to the final crystallization if high levels of impurities persist.[5]

Experimental Protocols

Protocol 1: Chlorosulfonylation of Ethyl 2-methoxybenzoate

Objective: To synthesize Ethyl 2-methoxy-5-(chlorosulfonyl)benzoate.

Methodology:

  • Equip a three-necked, round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charge the flask with Ethyl 2-methoxybenzoate.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (approx. 3-4 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours or until TLC indicates the consumption of starting material.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The solid precipitate (Ethyl 2-methoxy-5-(chlorosulfonyl)benzoate) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Protocol 2: Amination of Ethyl 2-methoxy-5-(chlorosulfonyl)benzoate

Objective: To synthesize this compound.

Methodology:

  • In a well-ventilated fume hood, add the dried Ethyl 2-methoxy-5-(chlorosulfonyl)benzoate to a flask.

  • Cool the flask in an ice bath and slowly add an excess of concentrated aqueous ammonia solution with stirring.

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove excess ammonia and ammonium salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a white to off-white solid.[6][7]

Visual Guides

Synthesis Pathway and Byproduct Formation

The following diagram illustrates the primary synthesis route and the points where key byproducts can form.

Synthesis_Pathway cluster_main Main Synthesis Route cluster_byproducts Potential Byproduct Formation A Ethyl 2-methoxybenzoate B Chlorosulfonylation (+ HSO3Cl) A->B C Ethyl 2-methoxy-5- (chlorosulfonyl)benzoate B->C D Amination (+ NH3) C->D F Hydrolysis (+ H2O) C->F E Ethyl 2-methoxy-5- sulfamoylbenzoate (Product) D->E H Incomplete Reaction D->H G Ethyl 2-methoxy-5- sulfonyl-o-benzoic acid F->G H->A Remains I Unreacted Starting Material

Caption: Synthetic pathway and common byproduct formation routes.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield? start->low_yield purity_issue Purity Issue (TLC/HPLC)? low_yield->purity_issue No check_moisture Check for Moisture (Anhydrous Conditions) low_yield->check_moisture Yes purity_issue->start No, Issue Resolved incomplete_rxn Incomplete Reaction? purity_issue->incomplete_rxn Yes check_temp Verify Reaction Temperature Control check_moisture->check_temp check_reagents Confirm Reagent Stoichiometry & Purity check_temp->check_reagents extend_time Increase Reaction Time or Temperature incomplete_rxn->extend_time Yes purification Optimize Purification incomplete_rxn->purification No recrystallize Test New Recrystallization Solvents purification->recrystallize chromatography Consider Column Chromatography recrystallize->chromatography

Caption: A logical workflow for troubleshooting synthesis problems.

References

Troubleshooting guide for the synthesis of sulpiride from "Ethyl 2-methoxy-5-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of sulpiride, focusing on the amidation of Ethyl 2-methoxy-5-sulfamoylbenzoate with 2-(aminomethyl)-1-ethylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of sulpiride from this compound?

A1: The synthesis involves the amidation of this compound with 2-(aminomethyl)-1-ethylpyrrolidine. This reaction typically requires heating in a suitable solvent to facilitate the formation of the amide bond, yielding sulpiride.

Q2: What are the typical yields and purity levels I can expect?

A2: With optimized conditions, yields can range from 86% to over 90%, with purity exceeding 99%.[1] The final purity is highly dependent on the post-reaction workup and purification steps.

Q3: Are there any known impurities I should be aware of?

A3: Yes, impurities can form during the synthesis, storage, or degradation of sulpiride.[2] Unreacted starting materials, such as methyl-5-sulphamoyl-2-methoxybenzoate and 2-aminomethyl-1-ethylpyrrolidine, are potential impurities.[2] It is crucial to monitor and control these throughout the process to ensure the final product's safety and efficacy.[2]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing and identifying sulpiride and its impurities.[2] Thin-layer chromatography (TLC) can also be used for monitoring the reaction's progress.[3] For structural confirmation, techniques like 1H NMR, 13C NMR, IR, and Mass Spectrometry are used.[2]

Troubleshooting Guide

Problem 1: Low Reaction Yield

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The reaction time may be insufficient. Monitor the reaction progress using TLC or HPLC until the starting materials are consumed. Reaction times can be as long as 36 hours depending on the temperature and solvent used.[1][3]

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: The reaction temperature is critical. The recommended temperature range is typically between 80°C and 120°C.[1] Operating outside this range can lead to a slower reaction rate or the formation of side products.

  • Possible Cause 3: Inefficient Mixing.

    • Solution: Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture, which is crucial for efficient reaction kinetics.

  • Possible Cause 4: Presence of Moisture.

    • Solution: While not explicitly stated as a major issue in the provided context, amide bond formation can be sensitive to moisture. Using dry solvents and reagents is good practice.

  • Possible Cause 5: Inappropriate Solvent.

    • Solution: High-boiling point solvents like glycerol, ethylene glycol, or isopropanol are often used.[1][4] The choice of solvent can influence the reaction rate and yield. If yields are low, consider experimenting with a different recommended solvent.

Problem 2: High Levels of Impurities in the Final Product

  • Possible Cause 1: Incomplete Reaction.

    • Solution: As with low yield, ensure the reaction goes to completion to minimize unreacted starting materials in the final product.

  • Possible Cause 2: Degradation of Product or Reactants.

    • Solution: Prolonged exposure to high temperatures can lead to degradation. While the reaction requires heat, avoid unnecessarily long reaction times at elevated temperatures. The reaction should be cooled once complete.

  • Possible Cause 3: Ineffective Purification.

    • Solution: The post-reaction workup is critical for achieving high purity. A common and effective method involves adding ethanol to the cooled reaction mixture, followed by refluxing, cooling to a low temperature (around 5°C) to precipitate the product, filtering, and washing the solid with ethanol.[1][5] This process helps to remove unreacted starting materials and other soluble impurities.

Problem 3: Difficulty in Product Isolation/Crystallization

  • Possible Cause 1: Incorrect Post-Reaction Treatment.

    • Solution: The addition of a suitable anti-solvent is crucial for precipitation. Ethanol is widely recommended for this purpose.[1] The amount of ethanol added should be optimized; typically 0.3-5 times the weight of the starting benzoate ester.[1]

  • Possible Cause 2: Insufficient Cooling.

    • Solution: For complete precipitation, the mixture should be cooled to a low temperature, typically around 5°C, and stirred for a sufficient amount of time (e.g., 1 hour) before filtration.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material This compound
Reagent 2-(aminomethyl)-1-ethylpyrrolidine
Reaction Temperature 80 - 120 °C[1]
Reaction Time 4 - 36 hours[1][3]
Solvents Glycerol, Ethylene glycol, Isopropanol, n-butanol[1][3][4]
Post-treatment Addition of ethanol, reflux, cooling to ~5°C, filtration[1][5]
Achievable Yield 86.7% - 93.8%[1][5]
Achievable Purity 99.1% - 99.5%[1][5]

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methodologies found in the literature.[1][5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • This compound

  • 2-(aminomethyl)-1-ethylpyrrolidine

  • Glycerol (or another suitable high-boiling solvent)

  • Ethanol (absolute)

  • Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Cooling bath (ice-water)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge this compound (1.0 eq) and the chosen solvent (e.g., glycerol, approximately 0.8 parts by weight relative to the benzoate).

  • Addition of Amine: Add 2-(aminomethyl)-1-ethylpyrrolidine (approximately 0.6 parts by weight relative to the benzoate).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen.[1]

  • Heating: Heat the reaction mixture to a temperature between 110°C and 120°C with constant stirring.[1]

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4 hours under these conditions.[1]

  • Cooling: Once the reaction is complete, cool the mixture to approximately 80°C.[1]

  • Precipitation: Add ethanol (approximately 1.5 parts by weight relative to the initial benzoate) to the reaction mixture.[1]

  • Reflux: Heat the mixture to reflux and maintain for about 10 minutes with stirring.[1]

  • Crystallization: Cool the mixture to 5°C using a cooling bath and continue stirring for at least 1 hour to ensure complete precipitation of the product.[1]

  • Isolation: Filter the precipitated solid and wash the filter cake with cold ethanol.

  • Drying: Dry the collected solid in an oven at approximately 65°C to obtain the final sulpiride product.[1]

Visualizations

TroubleshootingWorkflow cluster_issues Troubleshooting Paths start Start Synthesis synthesis Amidation Reaction (this compound + 2-(aminomethyl)-1-ethylpyrrolidine) start->synthesis issue Problem Encountered? synthesis->issue workup Post-Reaction Workup (Ethanol Treatment, Cooling, Filtration) product Final Product: Sulpiride workup->product issue->workup No low_yield Low Yield issue->low_yield Yes high_impurities High Impurities isolation_problem Isolation Difficulty check_time_temp Verify Reaction Time & Temperature (80-120°C) low_yield->check_time_temp check_purification Review Purification Steps (Ethanol amount, Cooling) high_impurities->check_purification check_workup Check Workup Protocol (Anti-solvent, Cooling) isolation_problem->check_workup check_time_temp->synthesis Adjust & Retry check_purification->workup Adjust & Retry check_workup->workup Adjust & Retry

Caption: Troubleshooting workflow for sulpiride synthesis.

References

Identification and characterization of impurities in "Ethyl 2-methoxy-5-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-methoxy-5-sulfamoylbenzoate." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary use in research?

A1: "this compound" is a chemical compound primarily used as an impurity reference standard in the synthesis of the antipsychotic drug sulpiride.[1] It is also known as Sulpiride Impurity C. As a reference standard, it is crucial for the accurate identification and quantification of impurities in sulpiride, ensuring the quality and safety of the final drug product.

Q2: What are the common impurities related to "this compound"?

A2: During the synthesis and storage of "this compound," or in the synthesis of sulpiride where it is an intermediate, several related impurities may be observed. The most common are:

  • Sulpiride Impurity B (Mthis compound): The corresponding methyl ester, which can be present if methanol is used as a solvent or reagent.

  • Sulpiride Impurity D (2-methoxy-5-sulfamoylbenzoic acid): The hydrolysis product of the ethyl ester.[2][3]

  • Unreacted starting materials: Depending on the synthetic route, these could include compounds like ethyl 2-methoxybenzoate.

Q3: Where can I obtain reference standards for "this compound" and its related impurities?

A3: Reference standards for "this compound" (Sulpiride Impurity C) and other related sulpiride impurities are commercially available from various chemical and pharmaceutical standard suppliers. It is recommended to source these from accredited vendors who provide a certificate of analysis with comprehensive characterization data.

Q4: I am struggling to find detailed spectroscopic data (NMR, MS, IR) for "this compound" and its impurities. Where can I find this information?

A4: While detailed spectroscopic data is often proprietary and provided with the purchase of a reference standard, some information can be found in the scientific literature and patents. However, for definitive structural confirmation and impurity identification, it is highly recommended to acquire certified reference standards which will be accompanied by a comprehensive data package including 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy data.

Troubleshooting Guides

Problem 1: An unknown peak is observed in the HPLC chromatogram of my "this compound" sample.

Possible Causes and Solutions:

  • Cause 1: Presence of a known related impurity.

    • Solution: The most common impurities are the corresponding methyl ester (Sulpiride Impurity B) or the carboxylic acid (Sulpiride Impurity D). Compare the retention time of the unknown peak with the retention times of commercially available reference standards for these impurities under the same HPLC conditions.

  • Cause 2: Degradation of the sample.

    • Solution: "this compound" can degrade under certain conditions. The primary degradation product is often the carboxylic acid (Sulpiride Impurity D) due to hydrolysis. Review the storage and handling conditions of your sample. If degradation is suspected, a forced degradation study under acidic, basic, oxidative, and photolytic conditions can help to identify the degradation products.

  • Cause 3: Contamination from the solvent or glassware.

    • Solution: Analyze a blank injection of the solvent used to prepare the sample to rule out contamination from the mobile phase or diluent. Ensure all glassware is thoroughly cleaned.

Logical Workflow for Impurity Identification

G start Unknown Peak in HPLC check_known Compare Retention Time with Known Impurity Standards (Impurity B, D) start->check_known match Peak Identified check_known->match Match Found no_match No Match check_known->no_match No Match lcms Perform LC-MS Analysis no_match->lcms mass Determine Molecular Weight of the Impurity lcms->mass propose Propose Potential Structures Based on Synthesis Route and Degradation Pathways mass->propose nmr Isolate Impurity and Perform NMR for Structural Elucidation propose->nmr confirm Structure Confirmed nmr->confirm G main This compound acid 2-methoxy-5-sulfamoylbenzoic acid (Impurity D) main->acid Hydrolysis (H₂O, Acid/Base) ethanol Ethanol main->ethanol Hydrolysis (H₂O, Acid/Base) G prep Prepare Sample and Reference Standard Solutions hplc Perform HPLC Analysis prep->hplc integrate Integrate Peak Areas in the Chromatogram hplc->integrate calculate Calculate Purity (% Area) integrate->calculate report Report Results calculate->report

References

Technical Support Center: Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-methoxy-5-sulfamoylbenzoate.

Troubleshooting Guide

Question: My final product has a low melting point and appears off-white or yellowish. What are the likely impurities and how can I remove them?

Answer: A low or broad melting point and discoloration suggest the presence of residual starting materials, intermediates, or byproducts from the synthesis. Common culprits include unreacted 2-methoxy-5-chlorobenzoate, residual solvents, or byproducts from side reactions.

Recommended Actions:

  • Recrystallization: This is the most effective primary purification step. Methanol is often a suitable solvent.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, enabling the formation of pure crystals.

  • Activated Carbon Treatment: If discoloration is significant, it may be due to colored impurities. Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities.[2][3]

  • Column Chromatography: For difficult-to-remove impurities, flash column chromatography using a silica gel stationary phase can be employed. A common mobile phase is a mixture of ethyl acetate and hexane.[4]

Question: The HPLC analysis of my product shows multiple peaks close to the main product peak. How can I improve the separation and achieve higher purity?

Answer: Closely eluting peaks on HPLC indicate impurities with similar polarity to your target compound.

Recommended Actions:

  • Optimize Recrystallization: Perform a second recrystallization, potentially with a different solvent system, to improve separation.

  • Adjust Chromatography Conditions: If using column chromatography, a shallower solvent gradient (e.g., gradually increasing the polarity of the eluent) can enhance the separation of closely related compounds.

  • Chemical Treatment: In some cases, a mild aqueous wash (e.g., with a saturated sodium bicarbonate solution) prior to final workup can remove acidic or basic impurities, provided the target compound is stable under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid.[5] The melting point for the analogous methyl ester is reported to be in the range of 175-177 °C[6][7]; the ethyl ester's melting point is expected to be in a similar range, with one source citing 148-151 °C.[8]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound.[2][3] A typical method involves a C18 column with a mobile phase consisting of a methanol/water mixture and UV detection around 240 nm.[2][8]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood.

Q4: Can the purification methods for Mthis compound be applied to the ethyl ester?

A4: Yes, the purification strategies for the methyl and ethyl esters are very similar due to their structural resemblance. Methods such as recrystallization with solvents like methanol and purification via column chromatography are generally transferable.[1][4] However, optimal solvent ratios and conditions may require minor adjustments to account for slight differences in solubility.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₃NO₅S[5][8]
Molecular Weight259.28 g/mol [5]
AppearanceWhite to Off-White Crystalline Solid[5]
Melting Point148-151 °C[8]
SolubilitySparingly soluble in DMSO, slightly soluble in Methanol[8]

Table 2: Purity and Yield Data from Synthesis Protocols (for the analogous Methyl Ester)

Synthesis MethodPurity (by HPLC)YieldSource(s)
Reaction with Sodium Aminosulfonate & Cuprous Bromide99.51%94.5%[2][8]
Reaction with Sodium Sulfinate & Cuprous Chloride99.51%94.5%[3]
Optimized EsterificationNot specified97.4%[9]
Etherification & Sulfonation of Methyl Salicylate98%78.5%[1]

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (typically 1-2% by weight) of activated carbon. Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of ethyl acetate and hexane, such as 30:70).[4]

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product AC_Check Discoloration? Crude->AC_Check Recrystallization Recrystallization (Methanol) Purity_Check1 Purity Check (HPLC, Melting Point) Recrystallization->Purity_Check1 AC_Check->Recrystallization No AC_Treatment Activated Carbon Treatment AC_Check->AC_Treatment Yes AC_Treatment->Recrystallization Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 99% Chromatography Column Chromatography (Silica Gel) Purity_Check1->Chromatography Purity < 99% Purity_Check2 Purity Check (HPLC) Chromatography->Purity_Check2 Purity_Check2->Recrystallization Purity < 99% Purity_Check2->Pure_Product Purity > 99%

Caption: Purification workflow for this compound.

TroubleshootingTree Start Low Purity Issue Impurity_Type Identify Impurity Type Start->Impurity_Type Discoloration Discoloration / Colored Impurities Impurity_Type->Discoloration Visual Close_Peaks Close Peaks on HPLC / Isomers Impurity_Type->Close_Peaks HPLC Low_MP Low / Broad Melting Point Impurity_Type->Low_MP Melting Point Solution1 Recrystallization with Activated Carbon Discoloration->Solution1 Solution2 Optimize Column Chromatography (Shallow Gradient) Close_Peaks->Solution2 Solution3 Recrystallization (Consider different solvent) Low_MP->Solution3

Caption: Troubleshooting logic for common purity issues.

References

Side reactions to avoid during the synthesis of "Ethyl 2-methoxy-5-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

The most prevalent synthetic pathway starts from salicylic acid and involves four key steps: etherification (methylation), chlorosulfonation, amidation, and esterification.[1][2] Each of these steps presents unique challenges and potential for side reactions that can impact the final yield and purity. An alternative route starting from 2-methoxy-5-chlorobenzoic acid methyl ester has also been described.[3][4][5]

Q2: I am observing a low yield during the chlorosulfonation of 2-methoxybenzoic acid. What are the possible causes and solutions?

Low yields in this step are often attributed to incomplete reaction or the formation of side products. Here are some common causes and troubleshooting tips:

  • Insufficient Chlorosulfonic Acid: Chlorosulfonic acid can act as both a reagent and a solvent.[1][6] An inadequate amount can lead to an incomplete reaction. The optimal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is reported to be 1:5.[6]

  • Reaction Temperature: Temperature control is crucial. High temperatures can promote the formation of polysulfonated byproducts, while low temperatures can significantly slow down the reaction rate.[6] A recommended temperature range is 50-70 °C.[6]

  • Reaction Time: A reaction time of approximately 2 hours is generally sufficient for this step.[6] Prolonging the reaction time does not significantly increase the yield and may lead to the formation of undesired impurities.[6]

Q3: My amidation step to form 2-methoxy-5-sulfamoylbenzoic acid is resulting in a complex mixture of products. How can I improve the selectivity?

The amidation of 2-methoxy-5-chlorosulfonylbenzoic acid is sensitive to reaction conditions. The formation of byproducts is often due to the hydrolysis of the sulfonyl chloride intermediate.

  • Choice of Aminating Agent: Both aqueous ammonia and gaseous ammonia in an organic solvent can be used. Using ammonium hydroxide can be effective, but careful control of reaction conditions is necessary to minimize hydrolysis of the starting material.[6]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity.

  • Temperature Control: The reaction is exothermic and requires careful temperature management to prevent side reactions.

Q4: What are the key considerations during the final esterification step to obtain this compound?

While specific side reactions for this step are not extensively detailed in the literature, general principles of esterification apply. To ensure a high yield of the desired ethyl ester, consider the following:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid. Ensure all reagents and glassware are dry.

  • Catalyst: Use of an appropriate acid catalyst is standard for Fischer esterification.

  • Removal of Water: Employing a Dean-Stark apparatus or other methods to remove the water formed during the reaction can drive the equilibrium towards the product.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem: Low Overall Yield

Potential CauseRecommended Action
Suboptimal conditions in one or more steps.Review and optimize the reaction conditions for each step (molar ratios, temperature, and reaction time) based on the provided protocols.
Degradation of intermediates.Ensure proper handling and storage of intermediates, particularly the moisture-sensitive sulfonyl chloride.
Inefficient purification.Optimize purification methods at each stage to minimize product loss.

Problem: Impure Final Product

Potential CauseRecommended Action
Formation of polysulfonated byproducts.Control the temperature carefully during chlorosulfonation, avoiding excessive heat.[6] Use the optimal molar ratio of chlorosulfonic acid.[6]
Hydrolysis of sulfonyl chloride.Minimize exposure of the sulfonyl chloride intermediate to moisture. Optimize the conditions of the amidation reaction.
Incomplete esterification.Ensure anhydrous conditions and use an effective method to remove water during the reaction.
Presence of starting materials.Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion before proceeding to the next step.

Experimental Protocols

1. Chlorosulfonation of 2-Methoxybenzoic Acid

  • Materials: 2-Methoxybenzoic acid, Chlorosulfonic acid.

  • Procedure: To a reaction vessel, add 2-methoxybenzoic acid. Cool the vessel in an ice bath. Slowly add chlorosulfonic acid (molar ratio 1:5) while maintaining the temperature between 50-70 °C.[6] Stir the mixture for 2 hours.[6] After the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product, 2-methoxy-5-chlorosulfonylbenzoic acid. Filter the solid, wash with cold water, and dry.

2. Amidation of 2-Methoxy-5-chlorosulfonylbenzoic Acid

  • Materials: 2-Methoxy-5-chlorosulfonylbenzoic acid, Ammonium hydroxide or ammonia gas, appropriate solvent (e.g., methanol, tetrahydrofuran).[6]

  • Procedure: Dissolve or suspend 2-methoxy-5-chlorosulfonylbenzoic acid in a suitable solvent. Cool the mixture in an ice bath. Slowly add concentrated ammonium hydroxide or bubble ammonia gas through the solution while maintaining a low temperature. Stir until the reaction is complete (monitor by TLC). Acidify the reaction mixture to precipitate the product, 2-methoxy-5-sulfamoylbenzoic acid. Filter, wash, and dry the solid.

3. Esterification of 2-Methoxy-5-sulfamoylbenzoic Acid

  • Materials: 2-Methoxy-5-sulfamoylbenzoic acid, Ethanol, Acid catalyst (e.g., sulfuric acid).

  • Procedure: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if desired), dissolve 2-methoxy-5-sulfamoylbenzoic acid in an excess of ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain for a sufficient time to ensure complete esterification (monitor by TLC). After completion, cool the reaction mixture, neutralize the acid catalyst, and remove the excess ethanol under reduced pressure. The crude product can be purified by recrystallization.

Data Summary

StepKey ParametersOptimized ConditionsReported Yield
Etherification Molar ratio, Reaction time, TemperatureOptimized conditions lead to high yields.92.6%
Chlorosulfonation Molar ratio (2-methoxybenzoic acid:chlorosulfonic acid), Temperature, Time1:5, 50-70 °C, 2 hours[6]95.7%[1][6]
Amidation Aminating agent, Temperature, TimeControlled conditions with ammonia.75.8%[1]
Esterification Catalyst, Removal of waterStandard esterification conditions.97.4%[1]
Overall Yield --63.7%[1]

Visualizations

Synthesis_Pathway Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid Methylation Sulfonyl_Chloride 2-Methoxy-5- chlorosulfonylbenzoic Acid Methoxybenzoic_Acid->Sulfonyl_Chloride Chlorosulfonation (HSO3Cl) Sulfamoyl_Acid 2-Methoxy-5- sulfamoylbenzoic Acid Sulfonyl_Chloride->Sulfamoyl_Acid Amidation (NH3) Final_Product Ethyl 2-Methoxy-5- sulfamoylbenzoate Sulfamoyl_Acid->Final_Product Esterification (EtOH, H+)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_chlorosulfonation Chlorosulfonation Step cluster_amidation Amidation Step Methoxybenzoic_Acid 2-Methoxybenzoic Acid Desired_Product 2-Methoxy-5-chlorosulfonyl- benzoic Acid Methoxybenzoic_Acid->Desired_Product Controlled Temp. Side_Product Polysulfonated Byproducts Methoxybenzoic_Acid->Side_Product High Temp. Sulfonyl_Chloride 2-Methoxy-5-chlorosulfonyl- benzoic Acid Amidation_Product 2-Methoxy-5-sulfamoyl- benzoic Acid Sulfonyl_Chloride->Amidation_Product Anhydrous NH3 Hydrolysis_Product 2-Methoxy-5-sulfonic acid- benzoic Acid Sulfonyl_Chloride->Hydrolysis_Product Presence of H2O

Caption: Major side reactions during synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (via TLC, HPLC, etc.) Start->Identify_Step Chlorosulfonation Chlorosulfonation Issue? Identify_Step->Chlorosulfonation Amidation Amidation Issue? Chlorosulfonation->Amidation No Check_Temp Verify Temperature Control (50-70 °C) Chlorosulfonation->Check_Temp Yes Esterification Esterification Issue? Amidation->Esterification No Check_Moisture Ensure Anhydrous Conditions Amidation->Check_Moisture Yes Check_Water_Removal Verify Water Removal Esterification->Check_Water_Removal Yes Check_Ratio Check Molar Ratio (1:5) Check_Temp->Check_Ratio Optimize Optimize & Rerun Check_Ratio->Optimize Check_Moisture->Optimize Check_Water_Removal->Optimize

Caption: A troubleshooting workflow for synthesis issues.

References

Catalyst selection and optimization for "Ethyl 2-methoxy-5-sulfamoylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound from Ethyl 2-methoxy-5-chlorosulfonylbenzoate?

A1: Based on documented synthetic methods, copper(I) salts are the recommended catalysts for this conversion. Specifically, cuprous bromide (CuBr) and cuprous chloride (CuCl) have been shown to be effective.[1][2][3]

Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I optimize the reaction conditions?

A2: Low yields can result from several factors. Consider the following optimization strategies:

  • Catalyst Loading: Ensure the appropriate molar ratio of the catalyst to the starting material is used. The literature suggests a mole ratio of the starting ester to cuprous bromide between 1:0.05 and 1:0.1.[2]

  • Reaction Temperature: The reaction temperature is a critical parameter. The optimal range is typically between 45°C and 65°C.[2][4] Lower temperatures may lead to incomplete reactions, while excessively high temperatures could promote side product formation.

  • Reaction Time: The reaction time should be optimized. Published procedures report reaction times ranging from 8 to 16 hours.[3][4] Monitoring the reaction progress by a suitable analytical method like HPLC is recommended to determine the optimal time.

  • Reagent Stoichiometry: The molar ratio of the aminating agent (e.g., sodium aminosulfonate) to the starting ester is crucial. A slight excess of the aminating agent is generally used, with molar ratios of the ester to sodium aminosulfonate around 1:1.05 to 1:1.2.[2][4]

Q3: What is a suitable solvent for this reaction?

A3: Tetrahydrofuran (THF) is a commonly reported and effective solvent for this synthesis.[2][3]

Q4: Are there any common side reactions to be aware of?

A4: While the provided documentation primarily focuses on the desired product, potential side reactions in similar sulfonamide syntheses can include hydrolysis of the chlorosulfonyl group if moisture is present, and incomplete reaction leading to residual starting material. Ensuring anhydrous reaction conditions and optimizing reaction time can help minimize these.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient catalyst loading. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Increase the mole percentage of the copper catalyst (e.g., cuprous bromide to 5-10 mol%).[2] 2. Increase the reaction temperature to within the 45-65°C range.[2][4] 3. Extend the reaction time and monitor progress via HPLC.[3][4]
Product Purity is Low 1. Sub-optimal reaction conditions leading to side products. 2. Inefficient purification.1. Re-evaluate and optimize the reaction temperature and time. 2. After the reaction, treat the solution with activated carbon to decolorize and remove impurities before filtration.[2][3] Recrystallization of the final product from a suitable solvent like methanol can also improve purity.[5]
Reaction is Stalled or Not Progressing 1. Catalyst deactivation. 2. Poor quality of reagents or solvent.1. Ensure the catalyst is of good quality and handled under appropriate conditions to prevent oxidation. 2. Use anhydrous solvent and ensure the purity of the starting materials.

Catalyst Performance and Reaction Conditions

The following table summarizes various reaction conditions and the resulting yields for the synthesis of the methyl analog, which is structurally very similar and provides valuable insights into catalyst selection and optimization.

Starting MaterialCatalystCatalyst Loading (mol ratio to substrate)SolventTemperature (°C)Time (h)Yield (%)Purity (%) (HPLC)Reference
Methyl 2-methoxy-5-chlorobenzoateCuprous Bromide1:0.05THF601294.599.51[2]
Methyl 2-methoxy-5-chlorobenzoateCuprous Bromide1:0.08THF501096.5599.51[2]
Methyl 2-methoxy-5-chlorobenzoateCuprous Bromide1:0.1THF451495.0999.66[2]
Methyl 2-methoxy-5-chlorobenzoateCuprous Chloride1:0.05THF651294.599.51[3]
Methyl 2-methoxy-5-chlorobenzoateCuprous Chloride1:0.1THF451695.0999.66[3]
Methyl 2-methoxy-5-chlorobenzoateCuprous Chloride1:0.08THF40896.5599.51[3]

Experimental Protocols

General Procedure for the Synthesis of Mthis compound (Adaptable for Ethyl Ester)

This protocol is based on a representative procedure and can be adapted for the synthesis of the ethyl ester by using the corresponding ethyl-2-methoxy-5-chlorosulfonylbenzoate.

  • Reaction Setup: To a 1000 ml reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran (THF).[2]

  • Addition of Reactants: Add 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfonate to the reaction flask.[6]

  • Reaction: Heat the mixture to 65°C and maintain this temperature for 12 hours.[6]

  • Work-up:

    • After the reaction is complete, add 2 grams of activated carbon to the reaction mixture.[6]

    • Filter the hot solution to remove the activated carbon and catalyst residues.[6]

    • Concentrate the filtrate under reduced pressure to dryness.[6]

  • Drying: Dry the resulting solid under vacuum at 60°C to obtain the final product as a white crystalline powder.[2]

HPLC Analysis Method:

  • Mobile Phase: A mixture of 700 ml of water and 200 ml of methanol.[2][3]

  • Detection Wavelength: 240 nm.[2][3]

  • Flow Rate: 1.0 ml/min.[2][3]

  • Sample Preparation: Dissolve 0.01g of the sample in the mobile phase and dilute to 25 ml.[2][3]

  • Injection Volume: 5 µl.[2][3]

Visualized Workflow and Troubleshooting Logic

G cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_troubleshooting Troubleshooting A Charge Reactor with THF B Add Ethyl 2-methoxy-5-chlorosulfonylbenzoate A->B C Add Copper Catalyst (e.g., CuBr) B->C D Add Sodium Aminosulfonate C->D E Heat to 45-65°C D->E F Maintain Temperature for 8-16 hours E->F G Monitor by HPLC F->G H Add Activated Carbon G->H Reaction Complete T1 Low Yield? G->T1 I Hot Filtration H->I J Concentrate Filtrate I->J K Dry under Vacuum J->K T2 Check Temp, Time, & Catalyst Load T1->T2

Caption: Experimental workflow for the synthesis of this compound.

G cluster_incomplete Incomplete Reaction cluster_degradation Degradation/Side Products start Low Product Yield Observed q1 Is Starting Material Consumed? (Check HPLC) start->q1 a1 Increase Reaction Time q1->a1 No b1 Decrease Temperature q1->b1 Yes a2 Increase Temperature (within 45-65°C) a1->a2 a3 Verify Catalyst Loading (5-10 mol%) a2->a3 end Re-run Optimized Reaction a3->end b2 Ensure Anhydrous Conditions b1->b2 b3 Check Reagent Purity b2->b3 b3->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Industrial Scale-Up of Ethyl 2-methoxy-5-sulfamoylbenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of Ethyl 2-methoxy-5-sulfamoylbenzoate production. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis and scale-up. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental insights.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound and its methyl ester analogue, focusing on a modern and efficient synthetic approach.

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield - Inefficient reaction conditions. - Suboptimal molar ratio of reactants. - Inadequate catalyst activity or amount. - Insufficient reaction time.- Optimize Reaction Temperature: Ensure the reaction is maintained within the optimal range of 40-65°C.[1][2] - Adjust Molar Ratios: Use a slight excess of sodium aminosulfinate relative to the 2-methoxy-5-chlorobenzoic acid ester (e.g., a molar ratio of 1:1.05-1.2).[2][3] - Verify Catalyst: Use cuprous bromide as the catalyst at a molar ratio of 1:0.05-0.1 relative to the starting ester.[1] - Extend Reaction Time: Ensure the reaction proceeds for the recommended duration of 8-16 hours.[1][2]
Product Impurities / Poor Quality - Incomplete reaction. - Side reactions due to incorrect temperature. - Ineffective purification.- Monitor Reaction Completion: Utilize techniques like HPLC to monitor the disappearance of starting materials. - Strict Temperature Control: Maintain the reaction temperature within the specified range to minimize side product formation. - Activated Carbon Treatment: After the reaction, decolorize the solution with activated carbon and filter it while hot to remove impurities.[3][4] - Thorough Filtration: Ensure complete removal of the catalyst and by-product sodium chloride through filtration.[1][2][3]
Environmental Concerns (Waste Generation) - Use of traditional synthesis routes involving chlorosulfonation.- Adopt Modern Synthesis Route: The newer method reacting 2-methoxy-5-chlorobenzoic acid ester with sodium aminosulfinate is highlighted as being more environmentally friendly, avoiding the generation of large amounts of "three wastes" (waste gas, waste water, and industrial residue).[1][2][3][4]
Difficult Product Isolation - Improper workup procedure.- Vacuum Concentration: After filtration, concentrate the filtrate under reduced pressure to obtain the final product.[1][2][3] - Drying: Ensure the isolated product is thoroughly dried under vacuum at an appropriate temperature (e.g., 60°C).[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the traditional industrial synthesis of this compound?

A1: The traditional synthesis route, which typically starts from salicylic acid and involves methylation, chlorosulfonation, amination, and esterification, presents several significant challenges for large-scale production.[1][3][4] These include a long process route, the generation of large quantities of industrial waste with high chemical oxygen demand (COD), high salt content, and high ammonia nitrogen, as well as high processing costs.[1][3][4]

Q2: Is there a more efficient and environmentally friendly method for industrial production?

A2: Yes, a newer, more streamlined process has been developed. This method involves the direct condensation of a 2-methoxy-5-chlorobenzoic acid ester (methyl or ethyl) with sodium aminosulfinate in the presence of a catalyst.[1] This approach is reported to have a shorter process flow, high yield, and good product quality, while significantly reducing the environmental impact by avoiding the generation of harmful "three wastes".[1][2][3][4]

Q3: What are the typical yields and purity that can be expected with the improved synthesis method?

A3: For the methyl ester analogue, yields are reported to be high, in the range of 95-96.55%, with a purity of over 99.5% as determined by HPLC.[3][4] Similar outcomes can be anticipated for the ethyl ester under optimized conditions.

Q4: Most of the literature refers to the methyl ester. Are the production challenges and solutions directly applicable to this compound?

A4: While much of the detailed patent literature focuses on the methyl ester, the fundamental chemistry and the described challenges of the traditional route versus the benefits of the newer synthetic approach are directly analogous for the ethyl ester. The improved synthesis using Ethyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate would follow the same principles. Optimization of specific reaction parameters for the ethyl ester may be required but the overall strategy for overcoming scale-up challenges remains the same. This compound is noted as an important intermediate in the synthesis of drugs like Sulpiride.[5][6]

Experimental Protocols

Improved Synthesis of Mthis compound (Adaptable for Ethyl Ester)

This protocol is based on the environmentally friendly method described in recent patents.

Materials:

  • 2-methoxy-5-chlorobenzoic acid methyl ester

  • Sodium aminosulfinate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF) (solvent)

  • Activated carbon

Procedure:

  • In a reactor equipped with a reflux condenser, add 2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinate (in a 1:1.05-1.2 molar ratio), cuprous bromide (0.05-0.1 molar equivalents), and tetrahydrofuran.[3]

  • Heat the mixture to a controlled temperature of 45-60°C and maintain for 10-14 hours.[3]

  • Upon completion of the reaction, add activated carbon to the reaction mixture for decolorization.

  • Filter the hot solution to remove the activated carbon, catalyst, and the by-product, sodium chloride.[3]

  • Concentrate the filtrate under reduced pressure to dryness.

  • Dry the resulting solid under vacuum at 60°C to obtain the final product.[3]

Quantitative Data Summary

Table 1: Optimized Reaction Parameters for Improved Synthesis

ParameterValueReference
Molar Ratio (Ester:Aminosulfinate)1 : 1.05 - 1.2[2][3]
Molar Ratio (Ester:Catalyst)1 : 0.05 - 0.1[1]
Temperature40 - 65 °C[1][2]
Reaction Time8 - 16 hours[1][2]

Table 2: Reported Yields and Purity for Methyl Ester Analogue

MetricValueReference
Yield95.09 - 96.55 %[3]
Purity (HPLC)99.51 - 99.66 %[3]

Visualizations

Traditional_Synthesis_Pathway SalicylicAcid Salicylic Acid Methylation Methylation SalicylicAcid->Methylation Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation Amination Amination Chlorosulfonation->Amination Esterification Esterification Amination->Esterification Product Ethyl 2-methoxy-5- sulfamoylbenzoate Esterification->Product

Caption: Traditional multi-step synthesis pathway.

Improved_Synthesis_Workflow cluster_reactants Reactants cluster_purification Purification Ester Ethyl 2-methoxy-5- chlorobenzoate Reaction Condensation Reaction (40-65°C, 8-16h) Catalyst: CuBr Ester->Reaction Aminosulfinate Sodium Aminosulfinate Aminosulfinate->Reaction Decolorization Activated Carbon Decolorization Reaction->Decolorization Filtration Filtration Decolorization->Filtration Concentration Vacuum Concentration Filtration->Concentration Product Ethyl 2-methoxy-5- sulfamoylbenzoate Concentration->Product

Caption: Streamlined and improved synthesis workflow.

References

Overcoming solubility issues of "Ethyl 2-methoxy-5-sulfamoylbenzoate" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "Ethyl 2-methoxy-5-sulfamoylbenzoate" in their chemical reactions.

Troubleshooting Guide: Overcoming Solubility Issues in Reactions

Issue 1: "this compound" does not dissolve in the chosen reaction solvent at room temperature.

  • Question: My "this compound" is not dissolving in my reaction solvent. What steps can I take?

  • Answer: "this compound" is a crystalline solid with limited solubility in many common organic solvents.[1][2] The following steps can be taken to improve dissolution:

    • Solvent Selection: The choice of solvent is critical. While it is reportedly soluble in water, it is practically insoluble in ethanol and methylene chloride.[1][2] For organic reactions, consider polar aprotic solvents. The methyl ester analog shows slight solubility in DMSO and methanol.[3][4] A good starting point would be solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF).

    • Heating: Gently heating the mixture can significantly increase the solubility of crystalline organic compounds. A reaction involving this compound has been successfully carried out in glycerol at elevated temperatures (110-120 °C), indicating its thermal stability and the effectiveness of heat.

    • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

    • Co-solvents: If the primary solvent is not effective, adding a small amount of a co-solvent in which the compound is more soluble can be beneficial. For instance, if your reaction is in THF, adding a small percentage of DMSO or DMF might aid dissolution.[5][6]

Issue 2: The compound precipitates out of solution when the temperature is changed or another reagent is added.

  • Question: "this compound" dissolved upon heating, but crashed out when I cooled the reaction or added another component. How can I prevent this?

  • Answer: This phenomenon, known as precipitation or "crashing out," is common for compounds with steep solubility-temperature profiles.

    • Maintain Temperature: If the compound is only soluble at elevated temperatures, the reaction must be conducted at that temperature. Ensure all additions of reagents are done while maintaining the reaction temperature.

    • Slow Addition: Add subsequent reagents slowly to the solution of "this compound." This prevents localized concentration changes that can trigger precipitation.

    • Solvent Volume: Increasing the total volume of the solvent can help keep the compound in solution, although this may impact reaction kinetics.

    • Homogeneous Introduction of Reagents: If the added reagent is in a different solvent, consider dissolving it in a small amount of the primary reaction solvent before addition to avoid solvent polarity shocks.

Issue 3: The reaction is sluggish or incomplete, possibly due to poor solubility.

  • Question: My reaction is not proceeding to completion, and I suspect it is due to the low concentration of dissolved "this compound". What can I do?

  • Answer: Low concentration of a reactant in the solution phase is a common reason for slow or incomplete reactions.

    • Increase Temperature: As previously mentioned, increasing the temperature will increase the concentration of the dissolved reactant and likely accelerate the reaction rate.

    • Phase-Transfer Catalysis: If the reaction involves an ionic reagent and an organic solvent in which "this compound" has low solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to bring the ionic reagent into the organic phase to react.

    • Use of High-Boiling Point Polar Aprotic Solvents: Solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) are often excellent choices for poorly soluble compounds as they can typically dissolve a wider range of substances, especially with heating.

    • Mechanical Stirring: Ensure vigorous and efficient stirring to maximize the interaction between the solid and liquid phases.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of "this compound"?

A1: There is limited quantitative public data. However, qualitative information from the European Pharmacopoeia states it is "soluble in water, practically insoluble in ethanol (96 per cent) and in methylene chloride".[1][2] Its methyl analog is reported to be slightly soluble in DMSO and methanol, and insoluble in water.[3][4][7] This suggests that "this compound" likely has better solubility in polar protic solvents than in nonpolar or less polar aprotic solvents.

Q2: Are there any recommended "green" solvents for this compound?

A2: While not explicitly tested, based on the solubility of similar structures like benzamides, solvents such as Cyrene or Dimethyl Carbonate could be explored as greener alternatives to traditional polar aprotic solvents like DMF and DMSO. However, their efficacy would need to be experimentally determined.

Q3: How does the particle size of the solid "this compound" affect its dissolution?

A3: A smaller particle size increases the surface area available for solvation, which can lead to a faster rate of dissolution.[8] If you are experiencing very slow dissolution, grinding the crystalline material into a fine powder (micronization) before adding it to the solvent can be beneficial.[9]

Q4: Can pH be used to improve the solubility of "this compound"?

A4: The "this compound" molecule contains a sulfonamide group, which is weakly acidic. In aqueous solutions, increasing the pH by adding a base will deprotonate the sulfonamide, forming a salt that is likely more soluble in water. For reactions in organic solvents, this strategy is less common but could be applicable if the reaction conditions are compatible with the presence of a base.

Data Presentation

Table 1: Qualitative and Estimated Solubility of this compound

SolventSolvent TypeReported/Estimated SolubilityReference/Justification
WaterPolar ProticSoluble[2]
Ethanol (96%)Polar ProticPractically Insoluble[1][2]
Methylene ChlorideAproticPractically Insoluble[1][2]
MethanolPolar ProticSlightly Soluble (Estimated)Based on data for the methyl analog.[3][4]
DMSOPolar AproticModerately Soluble (Estimated)Based on data for the methyl analog.[3][4]
DMFPolar AproticModerately to Highly Soluble (Estimated)Common powerful solvent for crystalline solids.
THFPolar AproticSlightly Soluble (Estimated)Common reaction solvent; may require heating.
AcetonitrilePolar AproticSlightly Soluble (Estimated)Common reaction solvent; may require heating.
GlycerolPolar ProticSoluble at high temperatureInferred from successful reaction conditions.

Experimental Protocols

Protocol: Screening for Optimal Solubility Conditions in a Reaction

  • Small-Scale Solubility Test:

    • To separate, small vials (e.g., 1 mL), add a pre-weighed amount of "this compound" (e.g., 10 mg).

    • Add a measured volume of the chosen solvent (e.g., 0.5 mL) to each vial.

    • Stir or shake the vials at room temperature and observe for dissolution.

    • If not soluble, gently heat the vials in increments of 10 °C (e.g., to 40 °C, 50 °C, etc.) and observe for dissolution at each temperature. Note the temperature at which complete dissolution occurs.

    • Test a range of potential solvents (e.g., THF, DMF, DMSO, Acetonitrile).

  • Reaction Setup with a Poorly Soluble Reagent:

    • Based on the screening, select the most suitable solvent and temperature.

    • In a reaction flask equipped with a condenser and magnetic stirrer, add "this compound" and the chosen solvent.

    • Heat the mixture to the temperature determined in the solubility test to ensure complete dissolution.

    • Once the solution is homogeneous, slowly add the other reagents. If the other reagents are solids, consider dissolving them in a small amount of the reaction solvent before addition.

    • Maintain the reaction temperature and stir vigorously for the duration of the reaction.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

Mandatory Visualization

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway cluster_input Initial State cluster_process Solubilization Process cluster_output Desired State solid Solid Reactant (Low Solubility) solvent Solvent + Energy (Heat/Sonication) solid->solvent Add solution Homogeneous Solution (Reaction proceeds) solvent->solution Leads to

Caption: Logical relationship for achieving a homogeneous reaction mixture.

References

Preventing degradation of "Ethyl 2-methoxy-5-sulfamoylbenzoate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Ethyl 2-methoxy-5-sulfamoylbenzoate to prevent its degradation. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2][3] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation.

Q2: How can I visually detect if my sample of this compound has degraded?

A2: Any change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or a change in crystal structure, may indicate degradation. However, degradation can occur without any visible changes, so analytical confirmation is recommended if you have any doubts.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a sulfonamide group can be susceptible to photodegradation.[4][5] It is crucial to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during handling and experiments.

Q4: What is the recommended method for storing this compound in solution?

A4: For short-term storage, solutions should be kept at low temperatures (2-8°C) and protected from light. For long-term storage, it is advisable to store solutions at -20°C or below. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents like methanol or water, which can participate in hydrolysis. Always perform a stability test in your chosen solvent system if you plan to store solutions for an extended period.

Troubleshooting Guide

Q5: My experimental results are showing poor reproducibility. Could degradation of this compound be the cause?

A5: Yes, inconsistent results are a common sign of compound degradation. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities that may interfere with your assay. It is recommended to verify the purity of your sample using an analytical technique like HPLC.

Q6: I have observed the appearance of a new peak in the HPLC chromatogram of my sample. What could this be?

A6: A new peak in the HPLC chromatogram likely corresponds to a degradation product. The two primary degradation pathways to consider are hydrolysis of the ethyl ester to a carboxylic acid and cleavage of the sulfonamide bond. Refer to the experimental protocols section for methods to identify these potential degradation products.

Q7: My solid sample has been stored at room temperature for an extended period. Is it still viable for use?

A7: While the compound may still be viable, there is an increased risk of degradation at room temperature. It is highly recommended to re-analyze the purity of the sample before use, especially for sensitive applications.

Key Degradation Pathways

The primary mechanisms through which this compound can degrade are hydrolysis, photodegradation, and oxidation.

Hydrolysis

Hydrolysis can occur at both the ester and the sulfonamide functional groups, particularly in the presence of acid or base.

  • Ester Hydrolysis : This is a common degradation pathway for esters, yielding a carboxylic acid and an alcohol.[6][7][8] This reaction can be catalyzed by both acidic and basic conditions.[6][7][9]

  • Sulfonamide Hydrolysis : While generally more stable than esters, the sulfonamide bond can also undergo hydrolysis, especially under acidic conditions, to yield a sulfonic acid and an amine.[10][11][12]

Photodegradation

Aromatic sulfonamides are known to be sensitive to light, particularly UV radiation.[4][5] Absorption of light can lead to the formation of reactive species that can cause the molecule to break down into various degradation products.[4]

Oxidation

The methoxy group on the benzene ring can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, or incompatible oxidizing agents.[13][14][15]

Summary of Storage and Stability

ConditionRecommendationPotential Degradation Pathway
Temperature Solid: Cool (2-8°C) or frozen (-20°C)Hydrolysis, Oxidation
Solution: Frozen (≤ -20°C) for long-termHydrolysis, Oxidation
Light Protect from light at all times (amber vials)Photodegradation
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Oxidation
pH (in solution) Maintain neutral pH; avoid strong acids and basesHydrolysis
Incompatible Materials Avoid strong oxidizing agents[2]Oxidation

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.

1. Sample Preparation:

  • Accurately weigh a small amount of the compound (e.g., 1 mg).
  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peak areas of all detected peaks.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
  • The appearance of new, earlier eluting peaks may suggest the formation of more polar degradation products like the carboxylic acid from ester hydrolysis.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Suspected Degradation check_appearance Visually inspect the compound. Is there a color change or clumping? start->check_appearance run_hplc Perform HPLC analysis to determine purity. check_appearance->run_hplc Yes or No new_peaks Are new peaks present in the chromatogram? run_hplc->new_peaks purity_low Is the purity below the acceptable limit? new_peaks->purity_low No discard Discard the sample and use a fresh, validated batch. new_peaks->discard Yes purity_low->discard Yes investigate Investigate storage conditions: - Temperature - Light exposure - Atmosphere - Solvent (if in solution) purity_low->investigate No, but purity is borderline remediate Implement corrected storage procedures. investigate->remediate Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_other Other Pathways ester_hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) sulfonamide_hydrolysis Sulfonamide Hydrolysis (Acid Catalyzed) photodegradation Photodegradation (UV Light) oxidation Oxidation (Oxygen, Heat) compound Ethyl 2-methoxy- 5-sulfamoylbenzoate compound->ester_hydrolysis compound->sulfonamide_hydrolysis compound->photodegradation compound->oxidation

References

Validation & Comparative

A Comparative Guide to Intermediates in Sulpiride Synthesis: Ethyl 2-methoxy-5-sulfamoylbenzoate vs. Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key starting materials in the synthesis of the atypical antipsychotic drug, Sulpiride: Ethyl 2-methoxy-5-sulfamoylbenzoate and Mthis compound. The choice of starting material can significantly impact reaction efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This document aims to provide an objective analysis, supported by available experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The synthesis of Sulpiride predominantly involves the amidation of a 2-methoxy-5-sulfamoylbenzoic acid ester with (S)-1-ethyl-2-aminomethylpyrrolidine. While both methyl and ethyl esters of 2-methoxy-5-sulfamoylbenzoic acid are viable starting materials, the existing scientific literature and patents overwhelmingly document the use of mthis compound . Consequently, a wealth of experimental data is available for the methyl ester route, detailing reaction conditions, yields, and purity.

Direct comparative studies evaluating the performance of the ethyl versus the methyl ester in Sulpiride synthesis are scarce in published literature. However, based on fundamental principles of chemical reactivity, a qualitative comparison can be inferred. Methyl esters are generally more reactive than ethyl esters in nucleophilic acyl substitution reactions, such as amidation. This is attributed to the smaller steric hindrance of the methoxy group compared to the ethoxy group, allowing for easier nucleophilic attack at the carbonyl carbon. This suggests that the reaction with mthis compound may proceed faster or under milder conditions.

This guide will present the available quantitative data for the well-established methyl ester pathway and provide a detailed experimental protocol. A logical framework for comparing the two esters, based on general reactivity principles, will also be discussed.

Data Presentation: A Quantitative Look at the Methyl Ester Route

The following table summarizes quantitative data from various sources for the synthesis of Sulpiride using mthis compound.

ParameterValueReference
Starting Material Mthis compound[1][2]
Reagent (S)-1-ethyl-2-aminomethylpyrrolidine[2]
Solvent Ethylene glycol or solvent-free[1]
Catalyst HND-62 solid base catalyst or none[1]
Reaction Temperature 80-120 °C[1]
Reaction Time 4-10 hours[1]
Yield 88.4% - 96.1%[1]
Purity Up to 99.96%[1]

Experimental Protocols

Synthesis of Sulpiride from Mthis compound

This protocol is a representative example based on methodologies described in the literature.[1][2]

Materials:

  • Mthis compound

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Ethylene glycol (optional, as solvent)

  • Ethanol (for purification)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, add mthis compound (1 equivalent) and (S)-1-ethyl-2-aminomethylpyrrolidine (1-1.2 equivalents).

  • If a solvent is used, add ethylene glycol.

  • The reaction mixture is heated to a temperature between 90-100°C under a nitrogen atmosphere.[2]

  • The reaction is monitored for its completion (typically 5 hours).[2]

  • After completion, the reaction mixture is cooled to 80°C.

  • Ethanol is added to the mixture, which is then refluxed for a short period (e.g., 10 minutes).

  • The mixture is then cooled to a lower temperature (e.g., 5°C) and stirred for a couple of hours to facilitate precipitation.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Sulpiride.

Comparative Analysis: Methyl vs. Ethyl Ester

While direct experimental data for the ethyl ester in Sulpiride synthesis is limited, a comparison can be drawn based on the principles of amidation reactions.

FeatureMthis compoundThis compound
Reactivity Higher, due to less steric hindrance from the methyl group.[3]Lower, due to greater steric hindrance from the ethyl group.
Reaction Conditions Milder conditions (potentially lower temperature or shorter reaction time) may be sufficient.May require more forcing conditions (higher temperature or longer reaction time) to achieve comparable conversion.
By-products Methanol is released as a by-product.Ethanol is released as a by-product.
Cost & Availability Generally more commonly available and potentially more cost-effective due to widespread use.May be less readily available and potentially more expensive.
Downstream Processing The lower boiling point of methanol might facilitate its removal during workup.Ethanol has a higher boiling point than methanol, which might require slightly different conditions for removal.

Visualizing the Synthesis and Comparison

Sulpiride Synthesis Pathway

The following diagram illustrates the general synthetic pathway for Sulpiride from either the methyl or ethyl ester of 2-methoxy-5-sulfamoylbenzoic acid.

Sulpiride_Synthesis cluster_start Starting Material start_methyl Methyl 2-methoxy- 5-sulfamoylbenzoate intermediate Tetrahedral Intermediate start_methyl->intermediate + Reagent start_ethyl Ethyl 2-methoxy- 5-sulfamoylbenzoate start_ethyl->intermediate + Reagent reagent (S)-1-ethyl-2- aminomethylpyrrolidine product Sulpiride intermediate->product Elimination of Alkoxide byproduct_meoh Methanol intermediate->byproduct_meoh From Methyl Ester byproduct_etoh Ethanol intermediate->byproduct_etoh From Ethyl Ester Ester_Comparison title Choice of Ester for Sulpiride Synthesis reactivity Reactivity title->reactivity conditions Reaction Conditions title->conditions cost Cost & Availability title->cost workup Downstream Processing title->workup methyl_ester Methyl Ester (Higher Reactivity) reactivity->methyl_ester ethyl_ester Ethyl Ester (Lower Reactivity) reactivity->ethyl_ester conditions->methyl_ester conditions->ethyl_ester cost->methyl_ester cost->ethyl_ester workup->methyl_ester workup->ethyl_ester

References

Validation of Ethyl 2-methoxy-5-sulfamoylbenzoate as an HPLC Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for establishing "Ethyl 2-methoxy-5-sulfamoylbenzoate" as a High-Performance Liquid Chromatography (HPLC) reference standard. The validation process is critical for ensuring the accuracy, precision, and reliability of analytical methods used in pharmaceutical quality control and drug development. This document outlines the necessary experimental protocols, presents data in a comparative format, and discusses alternative reference standards.

Introduction to this compound

This compound is a key intermediate and a known impurity in the synthesis of the antipsychotic drug Sulpiride.[1][2][3] Its chemical structure and properties are well-defined, making it a suitable candidate for a reference standard. As a reference material, it is used to identify and quantify impurities in drug substances and products, ensuring their quality and safety.[1]

Chemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol
Appearance White to off-white crystalline solid[1]
CAS Number 33045-53-3[1]

Experimental Validation Protocol

A comprehensive validation of "this compound" as an HPLC reference standard requires a series of experiments to establish its identity, purity, and stability. The following protocols are based on established guidelines for analytical method validation.

Purity Determination and Impurity Profile

The purity of the reference standard must be rigorously assessed using multiple analytical techniques.

Experimental Protocol: Purity Assessment

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 4.0) is commonly used for related sulfonamides.[4] A typical starting point could be a gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound, likely around 230-240 nm.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 100 µg/mL).

    • Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The area percentage of the main peak relative to the total peak area is used to determine purity.

  • LC-MS Analysis:

    • Utilize an HPLC system coupled with a mass spectrometer to identify and confirm the structure of the main peak and any detected impurities. This provides information on the mass-to-charge ratio of the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Perform ¹H and ¹³C NMR to confirm the chemical structure of the reference standard and to detect any structural isomers or impurities that may not be resolved by HPLC.

Data Presentation: Purity Analysis Summary

Analytical MethodParameterAcceptance CriteriaHypothetical Result
HPLC-UVPurity (Area %)≥ 99.5%99.8%
LC-MSIdentity ConfirmationConsistent with expected massConfirmed
NMRStructural ConfirmationConsistent with proposed structureConfirmed
Loss on DryingWater Content≤ 0.5%0.2%
Residue on IgnitionInorganic Impurities≤ 0.1%< 0.1%
Stability-Indicating Method Validation through Forced Degradation

Forced degradation studies are essential to demonstrate that the analytical method can separate the main compound from its degradation products, ensuring the method is "stability-indicating."

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid standard at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • HPLC Analysis: Analyze the stressed samples using the validated HPLC method.

  • Data Analysis: Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Data Presentation: Forced Degradation Summary

Stress Condition% DegradationNumber of Degradation ProductsResolution (Main Peak vs. Closest Degradant)
Acid Hydrolysis15%2> 2.0
Base Hydrolysis25%3> 2.0
Oxidative Degradation10%1> 2.0
Thermal Degradation5%1> 2.0
Photolytic Degradation8%2> 2.0

Comparison with Alternative Reference Standards

While "this compound" is a specific impurity of Sulpiride, other sulfonamides or benzoate derivatives could be considered as alternative or complementary reference standards in broader analytical applications.

Comparison Table of Potential Reference Standards

Reference StandardPrimary ApplicationKey AdvantagesPotential Limitations
This compound Sulpiride impurity standardHigh specificity for Sulpiride analysis.Limited applicability beyond Sulpiride and related compounds.
Sulfanilamide General sulfonamide reference standardWidely available, well-characterized.May not be structurally similar enough for specific impurity profiling.
Methyl Paraben Preservative, general ester reference standardHigh purity, stable.Lacks the sulfonamide group, limiting its use for related impurity analysis.
Benzoic Acid General acidic compound reference standardReadily available, well-established properties.Lacks the functional groups of the target analyte, making it unsuitable for specific impurity identification.

Visualizations

Experimental Workflow for Reference Standard Validation

G cluster_0 Material Acquisition & Characterization cluster_1 Purity & Identity Confirmation cluster_2 Stability Indicating Method Validation cluster_3 Reference Standard Qualification A Synthesize or Procure This compound B Preliminary Characterization (FTIR, Melting Point) A->B C HPLC-UV Purity (≥ 99.5%) B->C D LC-MS Identity Confirmation B->D E NMR Structural Confirmation B->E F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) E->F G HPLC Analysis of Stressed Samples F->G H Evaluate Specificity & Resolution G->H I Establish Reference Standard with Certificate of Analysis H->I

Caption: Workflow for the validation of a chemical reference standard.

Logical Relationship for Method Specificity

G cluster_0 Inputs cluster_1 Analytical Method cluster_2 Outputs Analyte This compound HPLC Validated HPLC Method Analyte->HPLC Impurities Process Impurities Impurities->HPLC Degradants Degradation Products Degradants->HPLC Separation Baseline Separation of all Peaks HPLC->Separation Quantification Accurate Quantification of Analyte Separation->Quantification

Caption: Logic for demonstrating HPLC method specificity.

Conclusion

The validation of "this compound" as an HPLC reference standard is a critical step in ensuring the quality of pharmaceutical products containing Sulpiride. By following the detailed experimental protocols for purity, identity, and stability, researchers can establish a well-characterized reference material. This guide provides a robust framework for this validation process, enabling accurate and reliable analytical testing in a regulated environment. The comparison with other potential standards highlights the specific utility of "this compound" in the context of Sulpiride analysis.

References

Unveiling Cross-Reactivity: A Comparative Analysis of "Ethyl 2-methoxy-5-sulfamoylbenzoate" in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical behavior of impurities is paramount to ensuring the accuracy and reliability of drug quantification. This guide provides a comparative analysis of the cross-reactivity of "Ethyl 2-methoxy-5-sulfamoylbenzoate," a known impurity of the antipsychotic drug Sulpiride, in common analytical assays.

"this compound," also known as Sulpiride Impurity C, and its close analog, "Mthis compound" (Sulpiride Impurity B), are critical to monitor during the manufacturing and stability testing of Sulpiride. Their structural similarity to the active pharmaceutical ingredient (API) raises concerns about their potential to interfere with analytical methods, leading to inaccurate measurements. This guide delves into the performance of various analytical techniques in distinguishing Sulpiride from these impurities, presenting available data and detailed experimental protocols.

Chromatographic Methods: A Clear Distinction

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are designed to separate components of a mixture. As such, they are the methods of choice for accurately quantifying Sulpiride in the presence of its impurities.

High-Performance Liquid Chromatography (HPLC)

Multiple HPLC methods have been developed for the analysis of Sulpiride and its related substances. These methods are typically "stability-indicating," meaning they can resolve the parent drug from its degradation products and impurities. While specific cross-reactivity percentages are not typically reported in the same way as for immunoassays, the successful separation and quantification of Sulpiride in the presence of its impurities demonstrate a lack of interference.

Table 1: HPLC Method Parameters for the Separation of Sulpiride and Impurities

ParameterMethod 1Method 2
Column Reversed-phase C18Reversed-phase cyano
Mobile Phase Acetonitrile and 0.01 M dihydrogenphosphate buffer (45:55), pH 4.0Acetonitrile: water (70:30 v/v), pH 7
Flow Rate 1.0 mL/minNot specified
Detection Fluorescence (Excitation: 300 nm, Emission: 365 nm)UV at 221 nm
Observation Good resolution between Sulpiride and its impurities is achieved.[1]The method is validated for the simultaneous determination of Sulpiride and another drug in the presence of their impurities and degradants.[2]
Thin-Layer Chromatography (TLC)

A validated TLC-densitometry method has been established for the simultaneous determination of Sulpiride and its key impurity, Mthis compound (Impurity B). This method demonstrates the clear separation of the two compounds, confirming the absence of cross-reactivity on the TLC plate.[3]

Table 2: TLC-Densitometry Method for Sulpiride and Impurity B

ParameterDetails
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Methylene chloride : methanol : ammonia solution (25%) (18:2.8:0.4, v/v/v)
Detection Densitometric scanning at 240 nm
Result Successful separation of Sulpiride and Mthis compound is achieved, allowing for their individual quantification.[3]

Immunoassays: A Gap in Publicly Available Data

Immunoassays are widely used for rapid screening of drugs. However, their specificity can be a concern, with structurally similar compounds sometimes cross-reacting with the antibodies, leading to false-positive results. Despite a thorough search of scientific literature and commercial product information, specific quantitative data on the cross-reactivity of "this compound" or "Mthis compound" in immunoassays for Sulpiride could not be located.

This lack of data highlights a critical knowledge gap for researchers relying on immunoassays for high-throughput screening of Sulpiride. It is plausible that such data exists within the proprietary validation reports of commercial immunoassay kit manufacturers. Researchers are advised to directly contact the manufacturers of any Sulpiride immunoassay kits they intend to use to obtain specific cross-reactivity information for these impurities.

Forced Degradation Studies and Impurity Formation

Forced degradation studies are essential for identifying potential degradation products of a drug substance.[4] These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light. While detailed degradation pathways for Sulpiride leading specifically to the formation of "this compound" are not extensively published, the presence of the ester functional group suggests that it could be a process-related impurity from the synthesis of Sulpiride or a degradation product formed under specific conditions. One study on the forced degradation of Sulpiride identified acidic and alkaline degradation products, though their structures were not fully elucidated in the provided abstract.[5]

Experimental Protocols

HPLC Method for Sulpiride and Impurities[1]
  • Chromatographic System: A liquid chromatograph equipped with a fluorescence detector set to an excitation wavelength of 300 nm and an emission wavelength of 365 nm.

  • Column: A 250 mm x 4.6 mm, 5 µm particle size C18 column.

  • Mobile Phase: A mixture of acetonitrile and 0.01 M dihydrogenphosphate buffer (45:55) with the pH adjusted to 4.0.

  • Flow Rate: 1.0 mL/min.

  • Procedure: Inject the sample solution onto the column and record the chromatogram. The retention times for Sulpiride and its impurities should be sufficiently different to allow for baseline separation.

TLC-Densitometry Method for Sulpiride and Impurity B[3]
  • Plate: 20 x 10 cm TLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply the standard and sample solutions to the plate.

  • Mobile Phase: A mixture of methylene chloride, methanol, and 25% ammonia solution in the ratio of 18:2.8:0.4 (v/v/v).

  • Development: Develop the plate in a chromatographic chamber until the mobile phase front has moved a sufficient distance.

  • Detection: After drying the plate, scan it using a densitometer at a wavelength of 240 nm.

  • Quantification: Calculate the concentration of Sulpiride and Impurity B by comparing the peak areas of the sample to those of the standards.

Visualizing Analytical Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for HPLC and TLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Standard Standard->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data Result Quantification of Sulpiride & Impurities Data->Result

HPLC analysis workflow for Sulpiride and its impurities.

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis cluster_output Output Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Standard->Dissolution Spotting Spotting on TLC Plate Dissolution->Spotting Development Plate Development in Chamber Spotting->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Result Quantification of Sulpiride & Impurity B Scanning->Result

TLC-Densitometry workflow for Sulpiride and Impurity B.

References

Benchmarking "Ethyl 2-methoxy-5-sulfamoylbenzoate" against other sulpiride precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic precursors for the atypical antipsychotic agent, sulpiride. The efficiency of sulpiride synthesis is critically dependent on the choice of starting materials and reaction conditions. Here, we present a detailed analysis of common precursors, focusing on the benchmark precursor "Ethyl 2-methoxy-5-sulfamoylbenzoate" and its analogues. This comparison is supported by quantitative data on reaction yields and product purity, detailed experimental protocols, and visualizations of synthetic pathways and the drug's mechanism of action.

Executive Summary

The synthesis of sulpiride predominantly involves the amidation of a substituted benzoic acid derivative with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. The most extensively documented and industrially relevant precursors are the methyl and ethyl esters of 2-methoxy-5-sulfamoylbenzoic acid. This guide benchmarks the performance of this compound against its methyl ester counterpart and the corresponding carboxylic acid, providing a clear comparison of their synthetic efficiency.

Data Presentation: A Comparative Analysis of Sulpiride Synthesis

The following tables summarize the quantitative data from various synthetic routes to sulpiride, highlighting the impact of different precursors and catalysts on yield and purity.

Table 1: Benchmarking of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives as Sulpiride Precursors

PrecursorAmine ReactantSolventCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
This compound N-ethyl-2-aminomethyl tetrahydropyrroleEthylene GlycolHND-62 Solid Base4-6 hours80-9095.2 - 96.199.95 - 99.96[1]
Mthis compoundN-ethyl-2-aminomethyl tetrahydropyrroleGlycerolNone10 hours90-9588.4Not specified[1][2]
Mthis compoundN-ethyl-2-aminomethyl pyrrolidineEthylene GlycolNaOH4-6 hours80-9089.699.58[1]
Mthis compoundN-ethyl-2-aminomethyl pyrrolidineEthylene GlycolSodium Methoxide4-6 hours80-9090.299.36[1]
2-Methoxy-5-aminosulfonylbenzoic acidN-ethyl-2-aminomethylpyrroleAcetonitrileSDPP / TriethylamineOvernightRoom Temp.24Not specified[3]

Note: N-ethyl-2-aminomethyl tetrahydropyrrole and N-ethyl-2-aminomethylpyrrole refer to the same reactant.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of Sulpiride from Ethyl/Mthis compound using a Solid Base Catalyst

This protocol is adapted from a high-yield patented method.[1]

  • Reaction Setup: In a clean reaction kettle, charge N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoyl methyl/ethyl benzoate in a mass ratio of approximately 1:1:1.95.

  • Catalyst Addition: Add HND-62 solid base catalyst, constituting 0.1-2% of the total mass of the reactants.

  • Reaction Conditions: Heat the mixture to 80-90°C and maintain reflux for 4-6 hours.

  • Work-up and Isolation: After the reaction, cool the mixture and collect the crude sulpiride product.

  • Purification: The crude product is purified by recrystallization from a mixed solvent system of ethanol, isopropanol, and acetone. The purified product is then dried under vacuum.

Protocol 2: Synthesis of Sulpiride from 2-Methoxy-5-aminosulfonylbenzoic Acid

This method involves the direct coupling of the carboxylic acid with the amine.[3]

  • Reaction Setup: Dissolve 2-methoxy-5-aminosulfonylbenzoic acid (1 eq.) and N-ethyl-2-aminomethylpyrrole (1 eq.) in acetonitrile.

  • Reagent Addition: Add SDPP (1 eq.) and triethylamine (1 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture overnight at room temperature.

  • Isolation: The crystalline sulpiride product precipitates from the solution and is collected by filtration.

  • Purification: Wash the collected solid with acetonitrile and then with ethanol to yield the final product.

Mandatory Visualizations

Synthetic Pathway for Sulpiride

The following diagram illustrates the common synthetic route to sulpiride from its key precursors.

G cluster_precursors Precursors precursor1 Ethyl 2-methoxy-5- sulfamoylbenzoate sulpiride Sulpiride precursor1->sulpiride Amidation (High Yield) precursor2 Methyl 2-methoxy-5- sulfamoylbenzoate precursor2->sulpiride Amidation precursor3 2-Methoxy-5-amino- sulfonylbenzoic acid precursor3->sulpiride Amidation (Low Yield) amine N-ethyl-2-aminomethyl- pyrrolidine amine->sulpiride Condensation G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect D2_Receptor->Therapeutic_Effect Blockade leads to Sulpiride Sulpiride Sulpiride->D2_Receptor Blocks Psychotic_Symptoms Psychotic Symptoms Signal_Transduction->Psychotic_Symptoms Leads to

References

A Comparative Guide to Stability-Indicating Method Validation for Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the development and validation of a stability-indicating analytical method for Ethyl 2-methoxy-5-sulfamoylbenzoate. The focus is on a comparative analysis of the methodologies and data interpretation essential for researchers, scientists, and drug development professionals. The protocols and validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction to Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2][3] The development of such methods is a critical step in drug development, as it provides essential data on how the quality of a drug substance or product changes over time under the influence of various environmental factors.[1] Forced degradation studies, or stress testing, are an integral part of developing a SIM, as they help to identify potential degradation products and establish the degradation pathways of the API.[1][4]

This compound is a chemical compound that serves as a research and development impurity standard and is used in the synthesis of other compounds.[5] Its stability profile is crucial for ensuring the quality and safety of any related pharmaceutical products.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the stability-indicating analysis of this compound due to its high resolution, sensitivity, and specificity.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionAlternative Condition
Column C18 (250 mm x 4.6 mm, 5 µm)C8 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate Buffer (pH 6.1)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Elution Time (min)/%B: 0/10, 15/30, 30/70, 35/10, 40/10Isocratic (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C45°C
Detection Wavelength 230 nm254 nm
Injection Volume 10 µL20 µL
Diluent Acetonitrile:Water (50:50 v/v)Mobile Phase

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method by intentionally degrading the API under various stress conditions.[4][6] The goal is to achieve 5-20% degradation of the API.[6]

3.1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen diluent.

3.2. Stress Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 48 hours. Dissolve the stressed sample in the diluent to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. Dissolve the stressed sample in the diluent to a final concentration of 100 µg/mL.

All stressed samples should be analyzed by the proposed HPLC method alongside an unstressed control sample.

Method Validation Parameters and Acceptance Criteria

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7]

Table 2: Method Validation Parameters and Acceptance Criteria

Validation ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.The peak for this compound should be pure and well-resolved from any degradation peaks (Resolution > 2).
Linearity To establish a linear relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable linearity, accuracy, and precision.The specified range should be justified by the linearity, accuracy, and precision data.
Accuracy (Recovery) To determine the closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate, pH, and column temperature are varied slightly.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Stability-Indicating Method Validation cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep Prepare 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 80°C) prep->acid Subject to Stress base Base Hydrolysis (0.1N NaOH, 80°C) prep->base Subject to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Subject to Stress therm Thermal Stress (105°C, Solid) prep->therm Subject to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Subject to Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples spec Specificity hplc->spec Assess Peak Purity & Resolution lin Linearity & Range spec->lin Validate Method acc Accuracy spec->acc Validate Method prec Precision spec->prec Validate Method lodq LOD & LOQ spec->lodq Validate Method robust Robustness spec->robust Validate Method

Caption: Workflow for forced degradation and method validation.

Hypothetical Degradation Pathway

G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound C₁₀H₁₃NO₅S acid_prod 2-methoxy-5-sulfamoylbenzoic acid C₈H₉NO₅S parent->acid_prod Ester Cleavage ox_prod N-Oxide or Ring Hydroxylation Products parent->ox_prod H₂O₂

Caption: Potential degradation pathways for the target molecule.

Conclusion

The development and validation of a stability-indicating method for this compound are crucial for ensuring its quality and stability. An RP-HPLC method, when properly developed and validated against ICH guidelines, provides a reliable tool for this purpose. The forced degradation studies are essential for establishing the specificity of the method and for understanding the degradation profile of the molecule. The data presented in this guide serves as a comprehensive framework for researchers to develop and validate a robust stability-indicating method for this compound and other similar compounds.

References

Inter-laboratory Comparison of Ethyl 2-methoxy-5-sulfamoylbenzoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison of analytical methods for Ethyl 2-methoxy-5-sulfamoylbenzoate. The objective is to establish a standardized protocol for the accurate and precise quantification of this compound, which is a critical impurity and intermediate in the synthesis of the antipsychotic drug sulpiride.[1][2][3] This document outlines the experimental protocols to be followed by participating laboratories and presents a comparative analysis of hypothetical data to guide researchers, scientists, and drug development professionals in method validation and implementation.

Introduction

This compound is a key intermediate and a known impurity in the manufacturing of Sulpiride.[2][3] As such, its accurate quantification is crucial for quality control and regulatory compliance in pharmaceutical production. This guide details a proposed inter-laboratory study designed to compare the performance of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The study's primary goals are:

  • To assess the accuracy and precision of each method across different laboratories.

  • To identify potential sources of variability in the analytical results.

  • To provide a recommendation for a standardized analytical procedure for routine quality control.

Analytical Methods and Experimental Protocols

Participating laboratories will be provided with a standardized reference sample of this compound. Each laboratory will analyze the sample using both the HPLC and GC-MS methods detailed below.

2.1. High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantification of this compound in a non-volatile sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV spectrophotometer at 230 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: The provided sample is accurately weighed and dissolved in methanol to a final concentration within the calibration range.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile derivatives of this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-400.

  • Derivatization: The sample is derivatized with a suitable silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.

  • Standard Preparation: A derivatized stock solution of this compound is prepared and serially diluted to create calibration standards.

  • Sample Preparation: The provided sample is accurately weighed, dissolved in a suitable solvent, and derivatized using the same procedure as the standards.

  • Quantification: The concentration is determined using a calibration curve based on the peak area of a characteristic ion.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data from three participating laboratories (Lab A, Lab B, and Lab C) for the analysis of a standardized sample with a known concentration of 5.00 mg/g .

Table 1: HPLC Results for this compound (mg/g)

LaboratoryMeasurement 1Measurement 2Measurement 3MeanStd. Dev.Accuracy (%)
Lab A 5.024.985.055.020.035100.4
Lab B 4.954.914.994.950.04099.0
Lab C 5.105.125.085.100.020102.0
Overall 5.02 0.076 100.4

Table 2: GC-MS Results for this compound (mg/g)

LaboratoryMeasurement 1Measurement 2Measurement 3MeanStd. Dev.Accuracy (%)
Lab A 5.155.205.125.160.042103.2
Lab B 5.085.115.055.080.030101.6
Lab C 5.255.225.285.250.031105.0
Overall 5.16 0.086 103.2

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for this inter-laboratory comparison study.

G Inter-laboratory Comparison Workflow cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Compilation & Review cluster_reporting Conclusion & Reporting A Standard Reference Material Preparation B Protocol Development & Distribution A->B C Sample Receipt & Preparation B->C D HPLC Analysis C->D E GC-MS Analysis C->E F Data Submission from Labs D->F E->F G Statistical Analysis F->G H Method Comparison G->H I Drafting of Comparison Guide H->I J Final Report & Recommendations I->J

References

Safety Operating Guide

Ethyl 2-methoxy-5-sulfamoylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of Methyl 2-methoxy-5-sulfamoylbenzoate

Important Note on Chemical Identity: The provided request specifies "this compound." However, the available safety data sheets consistently refer to "Mthis compound" (CAS RN: 33045-52-2), also known as 2-Methoxy-5-sulfamoylbenzoic Acid Methyl Ester.[1] This document provides disposal guidance for the methyl ester. Professionals should verify the exact identity of their compound before proceeding.

This guide provides essential safety and logistical information for the proper disposal of Mthis compound, intended for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and regulatory guidelines.

Summary of Chemical Hazards

Mthis compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[1] Appropriate handling and disposal are crucial to prevent harm to personnel and the environment. The product should not be allowed to enter drains, waterways, or the soil.[1][2]

Chemical and Physical Properties
PropertyValue
Chemical Formula C9H11NO5S[1]
Molecular Weight 245.25 g/mol [1]
Appearance Solid (dust)[1]
Melting Point 175 - 177 °C[3]
Personal Protective Equipment (PPE) for Handling and Disposal

When handling Mthis compound for disposal, it is imperative to use appropriate personal protective equipment to minimize exposure.

  • Hand Protection: Wear protective gloves.[3]

  • Eye Protection: Use chemical safety goggles or glasses.[3]

  • Skin and Body Protection: Wear suitable protective clothing.[3]

  • Respiratory Protection: In case of inadequate ventilation or dust generation, wear a particle respirator (e.g., P95 or P1).[2][3]

Spill Cleanup and Disposal Protocol

In the event of a spill, follow these steps to ensure safe cleanup and disposal of the material.

1. Secure the Area:

  • Evacuate unnecessary personnel from the spill area.[3]
  • Ensure the area is well-ventilated.[4]
  • Control entry to the area by roping it off if necessary.[1]

2. Assemble PPE:

  • Before beginning cleanup, don the required personal protective equipment listed above.

3. Contain and Clean the Spill:

  • Use dry cleanup procedures and avoid generating dust.[4]
  • Sweep or vacuum the spilled material.[3] Be cautious not to disperse dust.[1]
  • Place the collected material into a clean, dry, airtight, and properly labeled container for disposal.[2][4]

4. Decontaminate the Area:

  • After removing the spilled solid, wash the area down with large amounts of water.[4]
  • Prevent runoff from entering drains or waterways.[4] If contamination of drains occurs, notify emergency services.[4]

5. Dispose of Waste:

  • The collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
  • Dispose of contaminated clothing by washing it before reuse.[1][4]

Bulk Waste Disposal Protocol

For the disposal of unused or waste Mthis compound, follow these procedures.

1. Identify a Licensed Disposal Company:

  • Contact a licensed professional waste disposal service to handle the material.[2]
  • Dispose of the contents and container at an authorized hazardous or special waste collection point, following all local regulations.[4]

2. Prepare for Disposal:

  • The preferred method of disposal is incineration.[1][2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
  • Alternatively, the waste can be sent to a registered Toxic Substance Disposal Facility (TSDF).[5]

3. Packaging and Labeling:

  • Ensure the waste is stored in a suitable, closed container.[2]
  • The container must be clearly labeled with the contents.

4. Environmental Precautions:

  • Under no circumstances should this product be allowed to enter the environment, drains, waterways, or soil.[1][2]

Disposal Workflow Diagram

start Disposal of Ethyl 2-methoxy-5- sulfamoylbenzoate spill Is it a spill? start->spill bulk Bulk Waste Disposal spill->bulk No spill_cleanup Follow Spill Cleanup & Disposal Protocol spill->spill_cleanup Yes contact_vendor Contact Licensed Waste Disposal Vendor bulk->contact_vendor spill_cleanup->contact_vendor incinerate Incinerate at Approved Facility with Scrubber contact_vendor->incinerate end Disposal Complete incinerate->end

Caption: Logical workflow for the proper disposal of Mthis compound.

References

Essential Safety and Logistics for Handling Ethyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Ethyl 2-methoxy-5-sulfamoylbenzoate, focusing on operational procedures and disposal plans to foster a secure laboratory environment.

Chemical Profile:

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment.[2] Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould meet ANSI Z.87.1 standards. A face shield may be required for large quantities or when there is a splash hazard.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice for providing a barrier against many chemicals.[4] Always inspect gloves for tears or defects before use and never reuse disposable gloves.[5]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended, especially if flammable solvents are in use.[5] Coats should be fully buttoned to cover as much skin as possible.[3]
Footwear Closed-Toe ShoesShoes must completely cover the feet; sandals or open-toed shoes are not permitted in the laboratory.[3][5]
Respiratory Protection Respirator (if necessary)Use a respirator if engineering controls like a fume hood are not feasible or if there is a risk of generating dust or aerosols.[3] The type of respirator and cartridge should be selected based on a thorough risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adhering to a standardized operational plan minimizes the risk of exposure and contamination.

1. Preparation and Planning:

  • Review Safety Data Sheets (SDS): Before handling, review the SDS for any similar compounds to understand the potential hazards.[5]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6] Cover the work surface with disposable bench covers to easily clean up any spills.[7]

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower before beginning work.[6]

2. Weighing and Handling:

  • Use Engineering Controls: Whenever possible, handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[4]

  • Safe Weighing Practices: When weighing the powder, transfer it in small amounts to prevent spillage.[7] Avoid pouring directly from the bottle.[7] Keep the container closed when not in use.[7]

  • Avoid Dust Generation: Use techniques that minimize the creation of dust. If the compound is in solution, take precautions to avoid splashes and spills.[7]

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Place in a suitable, clearly labeled container for chemical waste disposal.[8]
Contaminated Materials Dispose of used gloves, bench covers, and other contaminated disposable materials in the designated chemical waste container.
Empty Containers Empty containers may retain chemical residue.[8] Do not reuse them. Puncture the container to prevent reuse and dispose of it according to institutional and local regulations.[8]

All waste must be handled in accordance with local, state, and federal regulations.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Similar Compounds B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area B->C D Weigh Compound in Fume Hood C->D Proceed to handling E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F Experiment complete G Dispose of Waste in Labeled Containers F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.